Lysine hydrochloride, DL-
Description
Contextualizing DL-Lysine Dihydrochloride (B599025) within Amino Acid Stereochemistry and Biological Relevance
Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers, designated as L (levorotatory) and D (dextrorotatory). wikipedia.org In most of the biological world, proteins are exclusively composed of L-amino acids. atlasofscience.org L-lysine, with its positively charged side chain, is crucial for protein structure and function, participating in hydrogen bonding and catalytic processes. wikipedia.org It is also involved in histone modifications, calcium homeostasis, and the synthesis of carnitine, which is essential for fatty acid metabolism. wikipedia.orgebi.ac.uk
The "DL" prefix in DL-lysine dihydrochloride signifies that it is a racemic mixture, containing both D- and L-lysine in equal proportions. ontosight.ai The dihydrochloride form indicates that two hydrochloride groups are associated with the lysine (B10760008) molecule, which enhances its water solubility. smolecule.com The presence of the D-isomer alongside the biologically ubiquitous L-isomer presents unique chemical and biological questions. While for a long time D-amino acids were considered to be of little biological importance, they are now known to exist in various organisms, from bacteria to humans, and play roles in processes such as neurotransmission and bacterial cell wall synthesis. medchemexpress.com
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2O2 | nih.gov |
| Molecular Weight | 219.11 g/mol | nih.gov |
| IUPAC Name | 2,6-diaminohexanoic acid;dihydrochloride | nih.gov |
| Synonyms | DL-Lysine dihydrochloride, 2,6-diaminohexanoic acid dihydrochloride | nih.gov |
| Physical Description | White crystalline powder | ontosight.ai |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | ontosight.ainih.gov |
Historical Perspectives on the Academic Investigation of Racemic Amino Acids and their Salts
The study of racemic amino acids is intrinsically linked to the discovery of molecular chirality by Louis Pasteur in the 19th century. atlasofscience.org The "homochirality" of life, the fact that proteins are made almost exclusively of L-amino acids, has been a long-standing puzzle in the study of the origin of life. wikipedia.orgunipd.it Early research into racemic mixtures was often focused on the resolution of these mixtures to obtain pure enantiomers. For instance, methods for resolving racemic DL-lysine hydrochloride using agents like L-(-)-camphorsulfonic acid have been developed to separate the D- and L-isomers.
In the 20th century, the focus expanded to understanding the potential prebiotic origins of homochirality from what was presumed to be a racemic prebiotic environment. unipd.it Researchers have investigated how a small initial imbalance in enantiomers could be amplified, a process crucial for the emergence of life as we know it. wikipedia.org Studies have shown that under certain conditions, such as recrystallization, a mixture of racemic amino acids can lead to a spontaneous enrichment of one enantiomer. wikipedia.orgmdpi.com For example, it has been observed that racemic asparagine can induce the asymmetric resolution of other racemic amino acids present in the same mixture. wikipedia.org
The development of isotopically labeled compounds, such as DL-Lysine-d9 (dihydrochloride), marked a significant advancement in the study of amino acid metabolism and proteomics. smolecule.com The use of stable isotopes as tracers allows for the detailed investigation of metabolic pathways and protein turnover without the complications of radioactive materials. smolecule.commedchemexpress.com
Rationale for the Study of DL-Lysine Dihydrochloride in Complex Biological and Chemical Environments
The investigation of DL-lysine dihydrochloride in complex systems is driven by several key factors. The racemic nature of this compound allows for the simultaneous study of the metabolic fate and biological effects of both D- and L-lysine. This is particularly relevant in fields like nutritional research and pharmacology, where understanding the full impact of a supplemented amino acid is crucial.
Furthermore, the synthesis of polymers and other complex molecules using DL-lysine dihydrochloride as a starting material is an active area of research. For example, it has been used in the synthesis of optically active polyamides and polyimides. nih.govarabjchem.orgnih.gov These materials have potential applications due to their unique properties, which can be influenced by the stereochemistry of the lysine monomer.
The use of isotopically labeled versions of DL-lysine, such as those containing deuterium (B1214612) (DL-Lysine-d9) or heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), provides powerful tools for modern biochemical and biomedical research. smolecule.comsigmaaldrich.comsigmaaldrich.com These labeled compounds are invaluable in:
Mass Spectrometry (MS): The mass shift introduced by the isotopes allows for the unambiguous identification and quantification of lysine-containing molecules in complex biological samples. smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling can provide detailed information about protein dynamics and interactions. smolecule.com
Stable Isotope Tracing: This technique is used in metabolic flux analysis to trace the pathways of lysine metabolism in living organisms. smolecule.com
The study of DL-lysine dihydrochloride and its isotopologues continues to contribute to our understanding of fundamental biological processes and provides tools for the development of new materials and research methodologies.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |
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InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
70-53-1, 617-68-5 | |
| Record name | Lysine, hydrochloride (1:1) | |
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| Record name | Lysine, hydrochloride (1:2) | |
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DSSTOX Substance ID |
DTXSID601014484 | |
| Record name | Lysine, hydrochloride (1:1) | |
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Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
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Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | DL-Lysine monohydrochloride | |
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CAS No. |
22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |
| Record name | DL-Lysine, hydrochloride | |
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| Record name | Lysine hydrochloride, DL- | |
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| Record name | Lysine dihydrochloride, DL- | |
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| Record name | D-Lysine hydrochloride | |
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| Record name | LYSINE HYDROCHLORIDE, DL- | |
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Advanced Synthetic Methodologies and Derivatization Strategies of Dl Lysine Dihydrochloride
Novel Derivatization Strategies for Enhanced Functionality and Detection
The functional groups of lysine (B10760008)—two primary amines and a carboxylic acid—offer versatile handles for chemical modification. mdpi.com These modifications can be tailored to improve analytical detection or to create novel monomers for polymer synthesis. mdpi.com
Chemical derivatization is a critical technique for the quantitative analysis of amino acids like lysine, which often lack strong chromophores or fluorophores necessary for detection by UV or fluorescence spectroscopy. researchgate.net By attaching a chemical tag, derivatization enhances sensitivity and improves chromatographic separation. nih.govresearchgate.net
Dansyl chloride (DNS-Cl) and o-phthalaldehyde (B127526) (OPA) are two widely used pre-column derivatization reagents for the analysis of amino acids by high-performance liquid chromatography (HPLC). researchgate.netmdpi.com
Dansyl Chloride (DNS-Cl) reacts with both primary and secondary amino groups of lysine in a basic medium (pH ~9.5) to form highly fluorescent dansylated derivatives. nih.govsci-hub.se The reaction is robust, and the resulting derivatives are stable, allowing for reliable quantification. nih.govmdpi.com The derivatization process typically involves incubating the sample with DNS-Cl in the dark. nih.govsci-hub.se This method is noted for its ability to derivatize all amino acids, including proline and hydroxyproline, and its strong signal for cystine upon fluorescence detection. sci-hub.se
O-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol-containing agent (like 2-mercaptoethanol) to form fluorescent isoindole derivatives. researchgate.netdiva-portal.org This reaction is fast, often completing in under a minute in an aqueous solution. diva-portal.orgjascoinc.com However, OPA does not react with secondary amines, and the resulting derivatives can be less stable than their dansylated counterparts, which can be a significant drawback. researchgate.netmdpi.comdiva-portal.org The instability necessitates precise control over reaction and injection times, and sometimes requires automated on-line derivatization for reproducible results. researchgate.netresearchgate.net
The choice between these reagents often depends on the specific requirements of the analysis, such as the need to analyze secondary amines or the available instrumentation. mdpi.comjascoinc.com
Table 1: Comparison of Dansyl Chloride and O-Phthalaldehyde for Lysine Derivatization
| Feature | Dansyl Chloride (DNS-Cl) | O-Phthalaldehyde (OPA) |
|---|---|---|
| Reacts With | Primary and secondary amines. sci-hub.se | Primary amines only. jascoinc.com |
| Reaction Speed | Slower, may require incubation (e.g., 12 hours at room temp). researchgate.netsci-hub.se | Very fast, often under 1 minute. diva-portal.org |
| Derivative Stability | Generally high stability. mdpi.com | Lower stability, can degrade. researchgate.netmdpi.com |
| Detection | Fluorescence and UV detection. sci-hub.se | Fluorescence and UV detection. elte.hu |
| Key Advantage | Robustness and broader reactivity with all amino acids. mdpi.comsci-hub.se | Speed and simplicity of the reaction. mdpi.com |
| Key Disadvantage | Slower reaction time and potential for side reactions. researchgate.net | Instability of derivatives and no reaction with secondary amines. researchgate.netmdpi.com |
Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly within tissue sections. nih.gov However, the detection of certain biologically important molecules, including amino acids like lysine, can be challenging due to low abundance, poor ionization efficiency, or interference from the biological matrix. nih.govresearchgate.net
On-Tissue Chemical Derivatization (OTCD) is an emerging strategy to overcome these limitations. researchgate.net In this approach, a chemical derivatizing agent is applied directly to the surface of a tissue slice before MSI analysis. nih.gov The reagent reacts with the target analyte (e.g., lysine), attaching a tag that enhances its ionization efficiency and shifts its mass-to-charge ratio, moving it out of regions with potential isobaric interferences. nih.govulster.ac.uk
This technique allows for the visualization of previously undetectable or poorly detected molecules. ulster.ac.uk The selection of the OTCD reagent is crucial and depends on the target functional group. researchgate.net For lysine, reagents targeting primary amine groups are used. researchgate.net The application of OTCD has successfully improved the detection of various analytes, including amino acids, hormones, and fatty acids, making it a powerful tool for studying the metabolic landscape of tissues. researchgate.netrsc.org Although further optimization is often necessary, the benefits of OTCD-MSI are extensive for biological research. nih.govulster.ac.uk
Lysine's bifunctional nature makes it an ideal bio-based feedstock for producing valuable monomers used in the synthesis of high-performance polymers like polyamides and nylons. mdpi.comresearchgate.netresearchgate.net
Novel, optically active polyamides and polyimides can be synthesized using ethyl L-lysine dihydrochloride (B599025) as a starting monomer. nih.govnih.gov This monomer is prepared from the reaction of L-lysine hydrochloride with a mixture of absolute ethanol (B145695) and thionyl chloride. nih.govresearchgate.net
The synthesis of these polymers is achieved through a solution polycondensation method. nih.gov
Poly(ethyl L-lysinamide)s are produced by reacting ethyl L-lysine dihydrochloride with various aromatic diacyl chlorides in the presence of triethylamine (B128534) (Et₃N) as an acid scavenger. nih.govnih.gov
Poly(ethyl L-lysinimide)s are synthesized by reacting ethyl L-lysine dihydrochloride with different dianhydrides. nih.govnih.gov
These reactions are typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov The resulting polymers exhibit several desirable properties. nih.govnih.gov
Table 2: Properties of Polymers Derived from Ethyl L-Lysine Dihydrochloride
| Polymer Type | Reactants | Key Properties |
|---|---|---|
| Poly(ethyl L-lysinamide)s | Ethyl L-lysine dihydrochloride + Aromatic diacyl chlorides | Optically active, semicrystalline, thermally stable, soluble in polar aprotic solvents (DMF, DMSO, etc.). nih.govnih.gov |
| Poly(ethyl L-lysinimide)s | Ethyl L-lysine dihydrochloride + Dianhydrides | Optically active, potentially ion-exchangeable, semicrystalline, thermally stable, soluble in polar aprotic solvents. nih.govnih.gov |
These polymers are characterized by their inherent viscosities, which range from 0.15 to 0.42 dL/g, and are fully characterized using spectroscopic methods like FT-IR and ¹H NMR. nih.govnih.gov
Caprolactam (CPL) is a crucial monomer for the industrial production of nylon-6. mdpi.com Traditionally derived from petroleum, there is significant interest in producing CPL from renewable bio-based feedstocks like lysine. researchgate.netrsc.org Several catalytic strategies have been developed to convert lysine into CPL.
One of the most promising methods is a one-pot conversion using a bifunctional catalyst. researchgate.netrsc.org Research has shown that an Iridium catalyst supported on H-Beta zeolite (Ir/HB) is highly effective. rsc.orgx-mol.com The proposed reaction pathway involves:
Cyclization and N-methylation: Lysine first undergoes cyclization and methylation in a methanol (B129727) solvent to form an intermediate, α-dimethyl amino caprolactam (DMAC). rsc.org
Hydrogenolysis: The C-N bond of the dimethylamino group is then cleaved via hydrogenolysis to yield caprolactam. rsc.org
The acid sites on the zeolite support facilitate the lactam formation, while the synergy between the acid and metal hydrogenation sites promotes the C-N bond cleavage. researchgate.netrsc.org Under optimal conditions (e.g., 250 °C), this process can achieve a CPL yield of 30% from L-lysine. rsc.org
Other multi-step strategies have also been explored. One approach involves the initial conversion of lysine monohydrochloride to α-amino-ε-caprolactam using sodium hydroxide (B78521) and aluminum oxide, followed by a deamination step to produce CPL, with reported yields as high as 87%. mdpi.comgoogle.com
Table 3: Selected Catalytic Methods for Caprolactam (CPL) Production from Lysine
| Catalyst / Method | Starting Material | Solvent | Conditions | Yield | Citation(s) |
|---|---|---|---|---|---|
| Ir/H-Beta-124 | L-lysine | Methanol | 250 °C, Autoclave | 30% CPL | researchgate.netrsc.org |
| NaOH / Al₂O₃ then Hydroxylamine-O-sulfonic acid | Lysine monohydrochloride | 1-Butanol | 117 °C, then room temp. | 87% CPL | mdpi.com |
| Pt-S/C | Lysine monohydrochloride | Water | H₂ and H₂S atmosphere | 15% CPL | mdpi.com |
| Cesium carbonate / Propanoic acid | Lysine monohydrochloride | Acetonitrile | Not specified | 58% CPL | mdpi.com |
These innovative catalytic routes represent a more sustainable and environmentally benign pathway for producing a key industrial monomer from a renewable resource. researchgate.netrsc.org
Synthesis of Lysine-Based Polymers and Functional Monomers
Enzymatic Synthesis of Chiral Amino Alcohols from L-Lysine Derivatives
The synthesis of chiral amino alcohols from L-lysine derivatives represents a significant advancement in biocatalysis, offering a powerful alternative to traditional organic chemistry methods that often involve multiple, complex steps with challenging stereochemical control. nih.gov Enzymatic cascade reactions provide an efficient pathway to produce these valuable compounds, which serve as versatile chiral scaffolds in organic synthesis. nih.govntu.edu.sgjove.com
A developed one-pot, two- or three-step enzymatic protocol allows for the synthesis of optically enriched amino alcohols from the readily available L-lysine within 48 hours. nih.govjove.com This process masterfully combines two reaction types that are difficult to achieve through conventional chemistry: the selective oxidation of an unactivated C-H bond and the specific cleavage of a carboxylic acid group. nih.gov
The cascade reaction begins with the regio- and diastereoselective hydroxylation of the L-lysine side-chain. This is catalyzed by a dioxygenase enzyme. nih.govjove.com Specifically, the KDO1 dioxygenase facilitates the creation of the (3S)-hydroxy derivative, whereas the KDO2 dioxygenase produces the (4R)-derivative. nih.govjove.com Further oxidation steps can be controlled by using these regiodivergent dioxygenases in succession to form dihydroxy-L-lysine derivatives, such as the optically pure (3R,4R)-dihydroxy-L-lysine. nih.govjove.com
The final step in the cascade is the decarboxylation of the α-amino acid. nih.gov This is accomplished by a pyridoxal-phosphate (PLP) dependent decarboxylase (DC), which selectively removes the carboxylic group at the alpha carbon. nih.govnih.gov Crucially, this step preserves the stereogenic center that was established during the hydroxylation phase. nih.gov The resulting amino alcohols are thus produced with high optical enrichment and can be purified straightforwardly using solid-phase extraction, achieving excellent yields ranging from 93% to over 95%. nih.govnih.gov
Table 1: Enzymatic Cascade for Chiral Amino Alcohol Synthesis from L-Lysine
| Step | Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) | Key Outcome |
|---|---|---|---|---|---|
| 1. Hydroxylation | Dioxygenase | KDO1 | L-Lysine | (3S)-hydroxy-L-lysine | Regio- and diastereoselective C-H oxidation nih.govjove.com |
| KDO2 | L-Lysine | (4R)-hydroxy-L-lysine | |||
| KDO1 & KDO2 | L-Lysine | (3R,4R)-dihydroxy-L-lysine |
| 2. Decarboxylation | Decarboxylase | PLP-dependent DC | Hydroxylated L-lysine derivatives | Chiral amino alcohols | Cleavage of the α-carboxylic group, retaining stereochemistry nih.govnih.gov |
Conjugation Strategies for Prodrug Development and Bioconjugation
Lysine serves as a pivotal residue for conjugation in the development of advanced therapeutics like prodrugs and antibody-drug conjugates (ADCs). creative-biolabs.comrsc.org Its utility stems from the high abundance of lysine residues on the surface of proteins, such as immunoglobulins (IgGs), and the strong nucleophilicity of its ε-amino side chain. creative-biolabs.commdpi.com
Stochastic Conjugation Methods
The most established strategies for lysine conjugation are often non-specific, targeting multiple accessible lysine residues on a protein. creative-biolabs.com These methods are valued for their simplicity and efficiency. creative-biolabs.comrsc.org
Amide Bond Formation : This is the most prevalent approach, typically employing activated esters like N-hydroxysuccinimide (NHS) esters or their water-soluble sulfo-NHS counterparts. creative-biolabs.comrsc.org These reagents react readily with the primary amine of lysine to form a stable amide bond. creative-biolabs.com This direct, one-step conjugation has been widely used to link cytotoxic agents to antibodies. creative-biolabs.com
Amidine Bond Formation : An alternative method involves the reaction of imidoester compounds, such as Traut's reagent, with lysine residues to generate stable amidine linkages. creative-biolabs.com
Other Reagents : Isocyanates and isothiocyanates are also used, which react with the lysine amine to yield urea (B33335) and thiourea (B124793) linkages, respectively. mdpi.com However, the resulting bonds are generally less stable than amide bonds. mdpi.com
Site-Selective Conjugation Strategies
A significant drawback of stochastic methods is the creation of heterogeneous product mixtures, where the number and location of conjugated molecules can vary. creative-biolabs.comacs.org This heterogeneity can impact the efficacy and safety of the therapeutic. rsc.org Consequently, site-selective modification strategies have been developed to produce more homogeneous bioconjugates. rsc.orgnih.gov
Exploiting pKa Differences : The α-amino group at the N-terminus of a protein has a pKa around 8, while the ε-amino group of lysine has a pKa around 10.5. mdpi.com By controlling the reaction pH, selective conjugation can be directed to the more nucleophilic N-terminal amine at near-physiological pH, while a higher pH (8.5–9.5) favors modification of lysine residues. mdpi.com
Proximity-Induced Reactivity : The specific microenvironment surrounding a particular lysine residue can influence its reactivity, allowing for its selective modification over other lysines. This can be achieved using affinity peptides or small molecules that bind non-covalently near a target lysine, guiding the conjugation reaction to that specific site.
Bioorthogonal Chemistry : A powerful two-step strategy involves first modifying a single, highly reactive lysine residue with a molecule containing a bioorthogonal handle, such as an azide. nih.gov For instance, a branched, azide-bearing perfluorophenyl ester (PFP-bisN3) can selectively react with a specific lysine on an antibody's light chain. nih.gov A second molecule, bearing a complementary functional group like dibenzocyclooctyne (DBCO), can then be attached via a strain-promoted azide-alkyne cycloaddition "click" reaction. nih.gov
Application in Prodrug Development
In peptide-drug conjugates (PDCs), lysine plays a key role in linking a therapeutic agent to a peptide carrier. nih.gov For example, the anticancer drug MMAE was conjugated to the C-terminus of a KGDEVD peptide, while a masking group was attached to the side chain of the lysine within the peptide to create the prodrug MPD02. frontiersin.org This strategy creates a caspase-activatable prodrug, where the active drug is released by specific enzymes often found in tumor environments. nih.govfrontiersin.org
Table 2: Overview of Lysine Conjugation Strategies
| Strategy | Method | Reagent Examples | Product Linkage | Key Feature |
|---|---|---|---|---|
| Stochastic | Amidation | N-Hydroxysuccinimide (NHS) Esters | Amide | Simple, rapid, and widely used for ADCs creative-biolabs.comrsc.org |
| Amidation | Traut's Reagent | Amidine | Forms stable amidine bonds creative-biolabs.com | |
| Reductive Amination | Aldehyde + Sodium Cyanoborohydride | Secondary Amine | Avoids altering the protein's net charge mdpi.com | |
| Site-Selective | pH Control | N/A | Amide | Exploits pKa difference between N-terminal and lysine amines mdpi.com |
| Bioorthogonal Ligation | PFP-bisN3 + DBCO-payload | Triazole (via Azide-Alkyne Cycloaddition) | Highly selective, two-step "click" chemistry approach nih.gov |
Enzymatic Mechanisms and Catalytic Interplay Involving Dl Lysine Dihydrochloride
Enzymatic Hydrolysis of Poly-DL-Lysine and Related Polypeptides
The enzymatic breakdown of polypeptides is a highly specific process, influenced by the stereochemistry of the amino acid residues. In the case of poly-lysine, which consists of repeating lysine (B10760008) units, the action of proteolytic enzymes is critically dependent on whether the polymer is composed of L-lysine or D-lysine enantiomers.
Enzymes exhibit significant stereospecificity when acting on poly-lysine substrates. A prime example is trypsin, a serine protease that cleaves peptide bonds at the C-terminal side of lysine and arginine residues. gbiosciences.com Research has consistently shown that trypsin can hydrolyze poly-L-lysine but not its enantiomer, poly-D-lysine. researchgate.netstackexchange.com This specificity arises from the precise three-dimensional structure of the enzyme's active site, which is configured to bind the L-isomer effectively. stackexchange.comechemi.com The L-isomer is thought to undergo a coil-to-helix transition upon binding to the enzyme, a conformational change not observed with the D-isomer, which remains disordered. stackexchange.comechemi.com
This resistance to enzymatic degradation makes poly-D-lysine a more stable substrate in biological environments where proteases are present, such as in cell cultures. pediaa.comwpiinc.comresearchgate.net While purified enzymes like trypsin show strict specificity, crude enzyme preparations, such as pancreatic powder extract, have been found to contain enzymes capable of hydrolyzing both poly-L-lysine and poly-D-lysine. researchgate.net
Other enzymes also show specificity. Chymotrypsin and carboxypeptidase can hydrolyze poly-L-lysine, although to a lesser extent than trypsin. researchgate.net Furthermore, studies on complexed poly-L-lysine have shown that while endopeptidases (enzymes that cleave within the chain) like trypsin can still degrade the polymer, exopeptidases (which cleave at the ends) like aminopeptidase may be inhibited. nih.gov
| Enzyme/Preparation | Substrate | Activity | Notes |
|---|---|---|---|
| Trypsin | Poly-L-Lysine | Hydrolyzes | Cleaves peptide bonds at the C-terminus of L-lysine. gbiosciences.com |
| Trypsin | Poly-D-Lysine | No Hydrolysis | The D-isomer does not fit the enzyme's active site. researchgate.netstackexchange.com |
| Chymotrypsin | Poly-L-Lysine | Hydrolyzes (25% extent) | Less effective than trypsin. researchgate.net |
| Carboxypeptidase | Poly-L-Lysine | Hydrolyzes (10% extent) | Exhibits limited hydrolytic activity. researchgate.net |
| Pancreatic Powder Extract | Poly-L-Lysine & Poly-D-Lysine | Hydrolyzes Both | Contains a mixture of enzymes capable of degrading both isomers. researchgate.net |
| Aminopeptidase | Complexed Poly-L-Lysine | No Hydrolysis | Activity is blocked when PLL is complexed with a polyanion. nih.gov |
The enzymatic hydrolysis of poly-L-lysine by trypsin is often incomplete. researchgate.net Studies have shown that the reaction can be halted when only about 20-50% of the peptide bonds have been cleaved. researchgate.net This phenomenon is attributed to product inhibition, where the products of the hydrolysis—primarily short-chain lysine oligomers like di- and trilysine—act as inhibitors of the enzyme. researchgate.net
Lysine Biosynthesis and Catabolism Pathways and Associated Enzymes
Lysine is an essential amino acid that animals cannot synthesize de novo. However, bacteria, plants, and some other organisms can produce it through specific metabolic routes. pnas.orgnih.gov The primary route for lysine synthesis in these organisms is the diaminopimelate (DAP) pathway. asm.orgnih.gov
The diaminopimelate (DAP) pathway begins with aspartate and pyruvate (B1213749) and proceeds through several enzymatic steps to produce L-lysine. asm.orgnih.gov A key intermediate in this pathway is meso-diaminopimelic acid (meso-DAP), which is not only the direct precursor to lysine but is also an essential component for building the peptidoglycan cell wall in many bacteria. pnas.org The pathway is characterized by several variations in the central set of reactions that convert the intermediate tetrahydrodipicolinate (THDPA) into meso-DAP. pnas.orgresearchgate.net These variations are categorized into four main types: the acetylase, succinylase, dehydrogenase, and aminotransferase pathways. nih.govresearchgate.net
The acetylase and succinylase pathways, often referred to as the acylase pathways, are multi-step routes that involve the protection of an amino group by acylation. pnas.orgresearchgate.net
Succinylase Pathway : This is the most widely distributed variant in bacteria. pnas.org It involves four enzymatic steps to convert THDPA to LL-diaminopimelate. The process is initiated by tetrahydrodipicolinate N-succinyltransferase (DapD), which uses succinyl-CoA to succinylate THDPA. This is followed by an aminotransferase (DapC), a desuccinylase (DapE), and finally an epimerase (DapF) that converts LL-DAP to meso-DAP. pnas.orgresearchgate.net Organisms like Escherichia coli and Corynebacterium glutamicum utilize this pathway. nih.govasm.org
Acetylase Pathway : This pathway is analogous to the succinylase variant but uses acetyl-CoA instead of succinyl-CoA for the initial acylation step. pnas.org This route has been identified in certain Bacillus species, such as Bacillus subtilis. nih.govasm.org
These pathways represent more direct, "shorter" routes for the synthesis of DAP intermediates compared to the acylase pathways.
Dehydrogenase Pathway : This variant bypasses the four steps of the acylase pathways by using a single enzyme, meso-diaminopimelate dehydrogenase (Ddh), to directly convert THDPA into meso-DAP in an ammonium-dependent reductive amination. pnas.orgresearchgate.netwikipedia.org This energy-efficient pathway is found in a smaller number of bacteria, including some Bacillus and Corynebacterium species. pnas.orgtandfonline.com Notably, Corynebacterium glutamicum possesses both the succinylase and dehydrogenase pathways, with the relative flux through each depending on the available ammonium (B1175870) concentration. nih.govasm.org
Aminotransferase Pathway : This is another streamlined variant that uses the enzyme LL-diaminopimelate aminotransferase (DapL or DapAT) to directly convert THDPA to LL-diaminopimelate in a single transamination step. asm.orgresearchgate.netwikipedia.org This pathway was more recently discovered and has been identified in plants (Arabidopsis thaliana), cyanobacteria, and certain bacteria such as Chlamydia trachomatis and methanococci. asm.orgnih.gov It represents a distinct evolutionary route for lysine biosynthesis, circumventing the need for the DapD, DapC, and DapE enzymes of the succinylase pathway. nih.gov
| Pathway Variant | Key Enzyme(s) | Reaction | Example Organisms |
|---|---|---|---|
| Succinylase | DapD, DapC, DapE, DapF | Four-step conversion of THDPA to meso-DAP via succinylated intermediates. pnas.org | Escherichia coli, Corynebacterium glutamicum nih.gov |
| Acetylase | Analogous to succinylase pathway | Four-step conversion of THDPA to meso-DAP via acetylated intermediates. pnas.org | Bacillus subtilis asm.org |
| Dehydrogenase | Ddh (meso-diaminopimelate dehydrogenase) | Direct conversion of THDPA to meso-DAP. researchgate.net | Bacillus sphaericus, Corynebacterium glutamicum nih.govtandfonline.com |
| Aminotransferase | DapL (LL-diaminopimelate aminotransferase) | Direct conversion of THDPA to LL-DAP. researchgate.net | Plants, Cyanobacteria, Chlamydia, Methanococci asm.orgnih.gov |
Alpha-Aminoadipate (AAA) Pathway in Lysine Biosynthesis
The α-aminoadipate (AAA) pathway represents a key metabolic route for the biosynthesis of L-lysine. wikipedia.org This pathway is notably absent in bacteria and green plants, which instead utilize the diaminopimelate (DAP) pathway. nih.gov The AAA pathway is characteristic of several yeast species, higher fungi, and euglenids. wikipedia.org Its unique presence in these organisms makes it a compelling target for the development of antifungal agents. wikipedia.orgmdpi.com
The synthesis of lysine via the AAA pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, a reaction catalyzed by homocitrate synthase to form homocitrate. wikipedia.orgnih.gov The subsequent steps bear some resemblance to the citric acid cycle. wikipedia.org Homocitrate is then converted to homoaconitate by homoaconitase, followed by a rehydration step to yield homoisocitrate. nih.gov An oxidative decarboxylation of homoisocitrate results in the formation of α-ketoadipate. nih.gov An amino group is then transferred from glutamate by aminoadipate aminotransferase to produce α-aminoadipate, the compound for which the pathway is named. wikipedia.org The pathway continues with the reduction of α-aminoadipate to its semialdehyde, followed by a reaction with glutamate to form saccharopine. wikipedia.orgnih.gov The final step involves the cleavage of saccharopine by saccharopine dehydrogenase to yield L-lysine and α-ketoglutarate. wikipedia.org Interestingly, the degradation of lysine to α-ketoadipate can proceed through the reverse of these steps. wikipedia.org
In the fungus Saccharomyces cerevisiae, the enzymes of the lysine biosynthesis pathway are localized in both the mitochondria and the cytosol. nih.gov Genetic analysis has revealed that at least 12 genes are involved in the eight enzyme-catalyzed steps of this pathway. nih.gov
Table 1: Key Enzymes in the Alpha-Aminoadipate Pathway
| Enzyme | Reaction Catalyzed |
|---|---|
| Homocitrate Synthase (HcsA) | Condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgnih.gov |
| Homoaconitase | Isomerization of homocitrate to homoisocitrate via homoaconitate. nih.gov |
| Homoisocitrate Dehydrogenase | Oxidative decarboxylation of homoisocitrate to α-ketoadipate. wikipedia.org |
| Aminoadipate Aminotransferase | Transamination of α-ketoadipate to α-aminoadipate. wikipedia.org |
| Aminoadipate Reductase | Reduction of α-aminoadipate to α-aminoadipate semialdehyde. wikipedia.org |
| Saccharopine Dehydrogenase | Cleavage of saccharopine to yield lysine and α-ketoglutarate. wikipedia.org |
Homocitrate synthase (HcsA) catalyzes the initial and rate-limiting step in the AAA pathway: the condensation of acetyl-CoA with α-ketoglutarate to produce homocitrate. researchgate.net This enzyme's critical role and its absence in humans make it an attractive target for the development of novel antifungal drugs. mdpi.commanchester.ac.uk The specificity of the AAA pathway to fungi provides an opportunity to create targeted therapies that could inhibit fungal growth without affecting the human host. mdpi.com The essentiality of the lysine biosynthetic pathway for the viability and virulence of pathogenic fungi like Aspergillus fumigatus and Candida albicans further underscores the potential of HcsA as a therapeutic target. researchgate.netmanchester.ac.uk
Saccharopine Pathway in Lysine Catabolism
In mammals, the primary route for lysine degradation is the saccharopine pathway, which predominantly occurs in the mitochondria. nih.govrupress.org This pathway facilitates the conversion of lysine into α-aminoadipate through a series of enzymatic reactions. frontiersin.orgnih.gov The initial steps are catalyzed by the bifunctional enzyme known as α-aminoadipate semialdehyde synthase (AASS), which possesses two distinct domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). rupress.orgnih.gov
The LKR domain catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor. rupress.orgfrontiersin.org Subsequently, the SDH domain hydrolyzes saccharopine to yield α-aminoadipate semialdehyde and glutamate, with NAD(P)+ acting as a cofactor. rupress.orgfrontiersin.org The resulting α-aminoadipate semialdehyde is then oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov This pathway is crucial for maintaining lysine homeostasis, and defects in this pathway can lead to neurometabolic disorders. rupress.org
Lysine degradation in mammals is compartmentalized between different subcellular organelles, primarily the mitochondria, but also involving the cytosol and peroxisomes for an alternative pathway. nih.govresearchgate.net The saccharopine pathway is largely confined to the mitochondria. nih.govresearchgate.net Studies in rat liver have confirmed that both lysine-ketoglutarate reductase and saccharopine dehydrogenase are located exclusively in the mitochondrial matrix. nih.gov This localization implies that lysine must be transported into the mitochondria for its catabolism to occur, suggesting that this transport mechanism could be a point of regulation for lysine degradation. nih.gov
In contrast, the pipecolic acid pathway, another route for lysine degradation, involves enzymes located in the mitochondria, cytosol, and peroxisomes. nih.govresearchgate.net The tissue-specific roles of these two pathways are still under investigation, but it is known that the saccharopine pathway is predominant in most adult tissues and the fetal brain, while the pipecolic acid pathway is the main route in the adult mammalian brain. researchgate.net Both pathways eventually converge at the formation of α-aminoadipate δ-semialdehyde. researchgate.net
The initial two steps of the saccharopine pathway are catalyzed by the bifunctional enzyme AASS, which contains both LKR and SDH activities. rupress.orgnih.gov
Lysine-Ketoglutarate Reductase (LKR): The LKR domain of AASS initiates lysine catabolism by catalyzing the NADPH-dependent condensation of L-lysine and α-ketoglutarate to form saccharopine. rupress.orgreactome.org This reaction is the first committed step in the pathway.
Saccharopine Dehydrogenase (SDH): The SDH domain of AASS then catalyzes the NAD-dependent oxidative deamination of saccharopine, breaking it down into α-aminoadipate semialdehyde and glutamate. rupress.orgwikipedia.org
In some organisms, LKR and SDH exist as separate monofunctional enzymes, while in others, they are part of a single bifunctional polypeptide. frontiersin.orgwikipedia.org The coordinated action of these two enzymatic activities is essential for the efficient degradation of lysine. rupress.org Mutations affecting the SDH domain can lead to the accumulation of saccharopine, which has been shown to be toxic to mitochondria, causing damage and disrupting their dynamics. rupress.orgrupress.org
Table 2: LKR and SDH Catalyzed Reactions
| Enzyme Domain | Substrates | Products | Cofactor |
|---|---|---|---|
| Lysine-Ketoglutarate Reductase (LKR) | L-lysine, α-ketoglutarate | Saccharopine, H₂O | NADPH |
| Saccharopine Dehydrogenase (SDH) | Saccharopine | α-aminoadipate semialdehyde, Glutamate | NAD(P)⁺ |
Pipecolic Acid Pathway for Lysine Degradation
The pipecolic acid pathway serves as an alternative route for lysine degradation in mammals, with its enzymatic activities distributed across the mitochondria, cytosol, and peroxisomes. nih.govresearchgate.net This pathway is particularly prominent in the adult brain. researchgate.net The initial steps of this pathway involve the conversion of lysine to pipecolic acid. researchgate.net In some microorganisms, this conversion can occur through the loss of either the α-amino or ε-amino group of lysine. researchgate.net
In the fungus Penicillium chrysogenum, pipecolic acid can be converted back into lysine through the actions of pipecolate oxidase, saccharopine reductase, and saccharopine dehydrogenase. nih.gov Pipecolate oxidase converts pipecolic acid into piperideine-6-carboxylic acid (P6C), which is the cyclic form of α-aminoadipic acid-δ-semialdehyde. nih.gov This intermediate can then enter the lysine biosynthesis pathway. The two lysine degradation pathways, saccharopine and pipecolic acid, converge at the level of α-aminoadipic semialdehyde. researchgate.netresearchgate.net
Lysine Aminomutases and Their Catalytic Mechanisms
Lysine aminomutases are enzymes that catalyze the interconversion of lysine isomers by shifting an amino group. These enzymes play a role in the bacterial fermentation of lysine. researchgate.netpnas.org
Lysine 2,3-aminomutase (LAM): This enzyme facilitates the conversion of L-lysine to L-β-lysine. wikipedia.org It is a radical SAM enzyme, meaning it uses S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical, which initiates the catalytic cycle. wikipedia.org The reaction mechanism also requires pyridoxal phosphate (PLP), a [4Fe-4S] cluster, and zinc. wikipedia.org The PLP cofactor binds to the lysine substrate, and its π-system helps to stabilize the radical intermediate formed during the reaction. wikipedia.org
Lysine 5,6-aminomutase: This enzyme catalyzes the reversible migration of the terminal amino group of DL-lysine between the C5 and C6 positions. researchgate.netpnas.org Unlike lysine 2,3-aminomutase, this enzyme is dependent on adenosylcobalamin (coenzyme B12) in addition to PLP. pnas.orgnih.gov The catalytic mechanism involves the homolytic cleavage of the Co-C bond in adenosylcobalamin to generate a 5'-deoxyadenosyl radical. pnas.org This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement. The enzyme undergoes a significant conformational change upon substrate binding to bring the two cofactors into proximity, which is essential for the reaction to proceed. nih.gov
Table 3: Comparison of Lysine Aminomutases
| Enzyme | Reaction | Key Cofactors | Radical Source |
|---|---|---|---|
| Lysine 2,3-aminomutase | L-lysine ↔ L-β-lysine | PLP, [4Fe-4S], Zn²⁺ | S-adenosylmethionine (SAM) |
| Lysine 5,6-aminomutase | DL-lysine ↔ 2,5-diaminohexanoate | PLP, Adenosylcobalamin | Adenosylcobalamin (Coenzyme B₁₂) |
Lysine 5,6-Aminomutase (5,6-LAM) and Adenosylcobalamin Dependence
Lysine 5,6-aminomutase (5,6-LAM) is a member of the isomerase family that facilitates the reversible migration of an amino group. wikipedia.org Specifically, it catalyzes the interconversion of D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoate. ebi.ac.uk This enzymatic reaction is a critical step in the lysine degradation pathway in certain bacteria, such as Clostridium sticklandii. ebi.ac.ukpnas.org
The catalytic activity of 5,6-LAM is critically dependent on two coenzymes: adenosylcobalamin (AdoCbl, or coenzyme B12) and pyridoxal-5'-phosphate (PLP). researchgate.net AdoCbl serves as a reservoir for a 5'-deoxyadenosyl radical, which initiates the catalytic cycle. wikipedia.orgpnas.org The process begins with the homolytic cleavage of the carbon-cobalt bond in AdoCbl, generating the highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. ebi.ac.ukpnas.org This radical then abstracts a hydrogen atom from the C5 position of the substrate, which is bound to PLP via an aldimine linkage. wikipedia.orgresearchgate.net The PLP cofactor is essential for binding the substrate and stabilizing the subsequent radical intermediates through delocalization. wikipedia.org
Structural studies have revealed that 5,6-LAM undergoes significant conformational changes during catalysis. In the absence of a substrate, the enzyme exists in an "open" state where the two cofactors, AdoCbl and PLP, are held approximately 25 Å apart. pnas.org This separation acts as a locking mechanism to prevent premature and potentially damaging radical generation. pnas.org Upon substrate binding, the enzyme transitions to a "closed" state, bringing the cofactors and substrate into close proximity to allow for the radical-mediated 1,2-amino group migration. pnas.orgresearchgate.net
Lysine 2,3-Aminomutase (2,3-LAM) and S-Adenosylmethionine Dependence
Lysine 2,3-aminomutase (2,3-LAM) catalyzes a similar isomerization reaction, the interconversion of L-lysine to L-β-lysine, which involves the formal interchange of the amino group at C2 with a hydrogen atom at C3. nih.govacs.org While the reaction is analogous to those catalyzed by AdoCbl-dependent aminomutases, 2,3-LAM does not utilize adenosylcobalamin. nih.gov Instead, its activity depends on S-adenosylmethionine (AdoMet or SAM), an iron-sulfur ([4Fe-4S]) cluster, and pyridoxal-5'-phosphate (PLP). acs.orgwikipedia.org
The mechanism of 2,3-LAM is a prime example of convergent evolution in enzyme function. Like 5,6-LAM, it proceeds through a substrate radical intermediate. nih.gov However, the initiating 5'-deoxyadenosyl radical is generated from AdoMet rather than AdoCbl. nih.govwikipedia.org The [4Fe-4S] cluster in its reduced state ([4Fe-4S]¹⁺) provides the electron required for the reductive cleavage of AdoMet into methionine and the 5'-deoxyadenosyl radical. acs.org Because AdoMet serves the same function as the more structurally complex AdoCbl in generating this key radical, it has been referred to as "a poor man's adenosylcobalamin". nih.gov
| Cofactor Comparison: 5,6-LAM vs. 2,3-LAM | |
| Enzyme | Lysine 5,6-Aminomutase (5,6-LAM) |
| Primary Radical Source | Adenosylcobalamin (AdoCbl) |
| Other Required Cofactors | Pyridoxal-5'-phosphate (PLP) |
| Substrates | D-lysine, L-β-lysine, DL-lysine |
| Reaction | D-lysine ⇌ 2,5-diaminohexanoate |
| Enzyme | Lysine 2,3-Aminomutase (2,3-LAM) |
| Primary Radical Source | S-Adenosylmethionine (AdoMet) |
| Other Required Cofactors | [4Fe-4S] cluster, PLP, Zinc |
| Substrates | L-lysine |
| Reaction | L-lysine ⇌ L-β-lysine |
Lysine Decarboxylases and Amine Production
Lysine decarboxylase (LDC) (EC 4.1.1.18) is an enzyme that catalyzes the decarboxylation of lysine to produce cadaverine (B124047) and carbon dioxide. wikipedia.org This reaction is a key pathway for the biosynthesis of cadaverine, an important platform chemical used in the production of bio-based polyamides like PA 510. nih.govfrontiersin.org In bacteria such as Escherichia coli, lysine decarboxylase also plays a crucial role in the acid tolerance response by consuming a proton during the reaction, thereby helping to maintain pH homeostasis in acidic environments. wikipedia.orgnih.gov The activity of LDC is dependent on the cofactor pyridoxal-5'-phosphate (PLP). nih.gov
In E. coli, two forms of lysine decarboxylase exist: an inducible form (CadA) and a constitutive form (LdcC). semanticscholar.org CadA is part of the cad operon and is induced under conditions of low external pH and the presence of lysine. semanticscholar.org LdcC is expressed more consistently throughout different growth phases. semanticscholar.org These two enzymes, while catalyzing the same reaction, exhibit different kinetic properties. semanticscholar.org
| Kinetic Properties of E. coli Lysine Decarboxylases | |
| Enzyme Form | CadA (Inducible) |
| Km for Lysine | 0.27 mM |
| Vmax | 8.148 nmol/min/µg |
| Enzyme Form | LdcC (Constitutive) |
| Km for Lysine | 0.84 mM |
| Vmax | 27.21 nmol/min/µg |
Data sourced from a study on purified enzymes from overexpressing clones. semanticscholar.org
The formation of cadaverine (1,5-diaminopentane) from L-lysine is a direct, single-step reaction catalyzed by lysine decarboxylase. nih.gov The process is essentially irreversible and serves as the primary biological route for cadaverine synthesis. nih.gov This bioconversion is of significant industrial interest as a "green" alternative to chemical synthesis methods. nih.gov High-efficiency production of cadaverine has been achieved using whole-cell biocatalysts, particularly engineered strains of E. coli or Corynebacterium glutamicum that overexpress lysine decarboxylase. nih.govnih.gov Using an engineered E. coli strain, concentrations of cadaverine as high as 136 g/L have been produced from 200 g/L of L-lysine, achieving a molar yield of 97%. nih.gov
Enzyme Characterization and Kinetic Studies involving DL-Lysine as a Substrate Analog
DL-Lysine is utilized as a substrate in kinetic studies to probe the mechanisms of enzymes that can act on one or both of its enantiomers. Lysine 5,6-aminomutase (5,6-LAM), for example, can process both D-lysine and L-β-lysine, and DL-lysine serves as a viable substrate for mechanistic analysis. pnas.orgnih.gov
Furthermore, analogs such as DL-4-oxalysine have been used as alternative substrates to study the enzyme's active site and mechanism. nih.gov DL-4-oxalysine acts as an efficient substrate for 5,6-LAM, with a kcat/Km value comparable to that of the natural substrates. nih.gov However, the product of the DL-4-oxalysine reaction is unstable and breaks down, making the reaction effectively irreversible. nih.gov This allows for the study of the initial steps of the reaction without interference from the reverse reaction.
| Kinetic Isotope Effects for 5,6-LAM with DL-Lysine | |
| Substrate | DL-lysine-3,3,4,4,5,5,6,6-d₈ |
| KIE on kcat | 10.4 ± 0.3 |
| KIE on kcat/Km | 8.3 ± 1.9 |
| Substrate | DL-lysine-4,4,5,5-d₄ |
| KIE on kcat | 8.5 ± 0.7 |
| KIE on kcat/Km | 7.1 ± 1.2 |
These data indicate that C-H bond cleavage at the C5 position of lysine is the rate-limiting step of the reaction. nih.gov
Cellular and Molecular Metabolism of Dl Lysine Dihydrochloride
Metabolic Flux Analysis Using Isotopically Labeled DL-Lysine
Metabolic flux analysis using isotopically labeled lysine (B10760008), such as ¹³C or ¹⁵N-labeled lysine, is a powerful technique to trace the fate of lysine within biological systems. nih.govchempep.com This approach allows researchers to quantify the flow of lysine through various metabolic pathways, providing insights into cellular physiology in both health and disease. nih.govnih.gov By introducing a labeled form of lysine into a system, scientists can track the incorporation of the isotope into downstream metabolites, revealing the relative activity of different metabolic routes. nih.gov
Isotopically labeled lysine serves as a crucial tracer for mapping the distribution and metabolic fate of this essential amino acid in vivo. nih.gov Studies utilizing uniformly ¹³C-labeled L-lysine have enabled the detailed investigation of lysine degradation pathways. nih.gov For instance, in the bacterium Phaeobacter inhibens, this method revealed the simultaneous operation of at least two different pathways for the initial steps of lysine breakdown. nih.gov
In more complex organisms, such as mammals, tracking dietary ¹³C₆ labeled lysine has shown that it rapidly reacts with molecules of the central carbon metabolism, while its incorporation into proteins and acylcarnitines is a slower process. nih.gov This type of analysis has also highlighted that the kidney and liver are the primary organs for lysine metabolism, exhibiting the highest rates of incorporation of the labeled lysine into various metabolites. nih.gov Furthermore, non-targeted stable isotope analysis allows for the determination of the mass isotopomer distribution in a wide range of metabolites, providing a comprehensive picture of metabolic fluxes. nih.gov
The data from these tracer studies can be used to construct detailed metabolic models. These models are essential for understanding how metabolic networks are regulated and how they respond to changes in nutrient availability or physiological state. plos.orgvanderbilt.edu
Table 1: Applications of Isotopically Labeled Lysine in Metabolic Tracking
| Application Area | Key Findings | References |
| Pathway Elucidation | Identified parallel pathways for lysine degradation in Phaeobacter inhibens. | nih.gov |
| Organ-Specific Metabolism | Demonstrated that the kidney and liver are the primary sites of lysine metabolism in mammals. | nih.gov |
| Metabolic Rate Determination | Showed rapid reaction of lysine with central carbon metabolism molecules and slower incorporation into proteins. | nih.gov |
| Flux Analysis Modeling | Provided data for constructing detailed metabolic flux maps in various organisms. | nih.govplos.orgvanderbilt.edu |
Metabolic flux analysis using isotopically labeled lysine has been instrumental in understanding how lysine catabolism is altered in various disease states. For example, in a rat model of hypertension and kidney damage, the metabolism of lysine was found to be accelerated, primarily through N-alpha-mediated degradation. nih.gov This accelerated metabolism was associated with protective effects on the kidney. nih.gov
In the context of cancer, particularly glioblastoma, cancer stem cells have been shown to reprogram lysine catabolism. nih.gov They upregulate the lysine transporter SLC7A2 and the enzyme glutaryl-CoA dehydrogenase (GCDH), while downregulating enoyl-CoA hydratase (ECHS1). nih.gov This metabolic rewiring leads to the accumulation of crotonyl-CoA, a product of lysine degradation. nih.gov Tracing with ¹³C₆-lysine confirmed an increased conversion of lysine to acetyl-CoA in glioblastoma stem cells compared to differentiated glioblastoma cells. nih.gov
Furthermore, inborn errors of metabolism, such as certain forms of hyperlysinemia, are characterized by defects in enzymes of the lysine degradation pathway. biorxiv.org Lysine malonylation, a post-translational modification, has also been linked to metabolic diseases like inflammation and type 2 diabetes. aginganddisease.org
Table 2: Examples of Altered Lysine Catabolism in Disease
| Disease Model | Observed Alteration in Lysine Catabolism | Key Metabolic Consequences | References |
| Hypertension and Kidney Disease | Accelerated lysine metabolism, primarily via N-alpha-mediated degradation. | Increased formation of lysine conjugates, potential kidney protection. | nih.gov |
| Glioblastoma | Upregulation of lysine uptake and catabolism leading to crotonyl-CoA accumulation. | Increased histone crotonylation, evasion of immune response. | nih.gov |
| Type 2 Diabetes | Reduced expression of enzymes in the lysine catabolism pathway in pancreatic islets. | Impaired insulin (B600854) secretion. | biorxiv.org |
| Metabolic Disorders (general) | Lysine malonylation is linked to inflammation and angiogenesis-associated diseases. | Altered protein function and cellular signaling. | aginganddisease.org |
Interconnections Between Lysine Metabolism and Other Biological Pathways
Lysine metabolism is intricately connected with a multitude of other essential biological pathways. These connections highlight the central role of this amino acid in maintaining cellular homeostasis.
Lysine metabolism exhibits significant crosstalk with the metabolism of other amino acids, notably tryptophan and methionine. In plants, high levels of lysine have been associated with increased levels of tryptophan. nih.govfrontiersin.org The accumulation of lysine can induce tryptophan synthesis and metabolism. nih.govfrontiersin.org Similarly, the regulation of methionine metabolism has been observed to have connections with lysine metabolism. nih.govfrontiersin.org
In the context of certain metabolic disorders, the catabolic pathways of lysine and tryptophan converge. researchgate.net Both amino acids can be converted to ketoadipic acid, which then enters the mitochondria to be further metabolized. researchgate.net Deficiencies in enzymes involved in this common part of the pathway can lead to the accumulation of upstream metabolites from both lysine and tryptophan degradation. researchgate.net Dietary supplementation with lysine, methionine, and tryptophan has been shown to influence the growth hormone-insulin-like growth factor (GH-IGF) system and modulate inflammatory and immune responses in fish. plos.org
A primary function of lysine catabolism is to provide intermediates for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. The breakdown of lysine ultimately yields acetyl-CoA, which can then enter the TCA cycle to generate ATP. researchgate.net Studies in plants have demonstrated a strong interaction between lysine metabolism and the TCA cycle. oup.comnih.gov Manipulating lysine metabolism can significantly affect the levels of various TCA cycle intermediates, such as citrate (B86180), fumarate, and 2-oxoglutarate, indicating a close link with mitochondrial energy metabolism. nih.govnih.gov
In situations of energy deficit, the catabolism of lysine, along with other amino acids like isoleucine, can be directed to feed into the TCA cycle. nih.gov This connection underscores the role of lysine as a potential energy source for the cell. Furthermore, lysine degradation can provide electrons to the mitochondrial electron transport chain, further linking it to cellular respiration. oup.com
Lysine metabolism is also deeply involved in cellular responses to various forms of stress. In plants, the saccharopine pathway, the main route for lysine catabolism, plays a role in both abiotic and biotic stress responses. nih.govfrontiersin.org For instance, under salt and osmotic stress, the expression of enzymes in this pathway is increased. nih.govfrontiersin.org
In microbes, a process termed "lysine harvesting" has been identified as a metabolic adaptation to protect against oxidative stress. crick.ac.ukcrick.ac.uk When extracellular lysine is abundant, cells can take it up in large quantities. nih.gov This leads to a reprogramming of redox metabolism, where NADPH that would have been used for lysine biosynthesis is instead channeled into glutathione (B108866) metabolism. nih.gov This results in a significant increase in the concentration of reduced glutathione, a key antioxidant, thereby enhancing the cell's tolerance to oxidative stress. crick.ac.uknih.gov
Additionally, lysine malonylation, a post-translational modification using a lysine-derived metabolite, is involved in regulating various metabolic processes and stress responses. aginganddisease.org
Lysine Metabolism and Stress Responses
Oxidative Stress and NADPH Replenishment
Lysine metabolism is intertwined with cellular redox balance and the management of oxidative stress. High concentrations of lysine have been shown to induce apoptosis in human renal tubular cells through a mechanism dependent on NADPH oxidase. nih.gov This process involves the generation of reactive oxygen species (ROS) and the upregulation of NADPH oxidase subunit mRNAs. nih.gov The apoptotic effect induced by high lysine levels can be prevented by NADPH oxidase inhibitors and antioxidants, highlighting the central role of oxidative stress in this pathway. nih.gov
Cellular mechanisms to counteract oxidative stress rely on the replenishment of NADPH, which is a critical cofactor for antioxidant enzymes like glutathione reductase. The generation of NADPH is linked to metabolic pathways such as the tricarboxylic acid (TCA) cycle. whiterose.ac.uk Metabolites from the TCA cycle, such as isocitrate and malate, serve as substrates for enzymes like isocitrate dehydrogenase (IDH) and malic enzyme (ME), which regenerate NADPH from NADP+. whiterose.ac.uk Since the catabolism of lysine produces acetyl-CoA, which subsequently enters the TCA cycle, it contributes to the pool of metabolites available for NADPH production. whiterose.ac.ukfrontiersin.org In this way, while excess lysine can induce oxidative stress, its metabolic breakdown also contributes to the pathways that replenish the cell's primary reducing equivalent, NADPH, used for scavenging ROS. whiterose.ac.uk
Role in Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a cellular stress response system designed to protect the endoplasmic reticulum (ER) from overload when the protein folding capacity is exceeded by the demand. nih.govreactome.org This ER stress can be triggered by the accumulation of misfolded or unfolded proteins. mdpi.com The UPR operates through three main sensor proteins located in the ER membrane: IRE1 (inositol-requiring enzyme-1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor-6). nih.govmdpi.com Under normal conditions, these sensors are kept inactive through their association with the chaperone protein GRP78 (glucose-regulated protein-78). nih.gov When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the sensors and activating downstream signaling pathways. nih.govmdpi.com
Regulation of Lipid and Glycolysis Metabolism by Lysine
Lysine metabolism has a complex regulatory role in both lipid and glycolysis pathways, often mediated through post-translational modifications of key metabolic enzymes. nih.govnih.gov Emerging research indicates that lysine methylation is a crucial dynamic modification in the epigenetic regulation of gene transcription related to these metabolic processes. nih.govnih.gov
Studies have shown varied effects of lysine metabolism on lipid metabolism depending on the organism. For instance, in some high-lysine transgenic crops, a decrease in lipid content was observed alongside an upregulation of genes involved in lipid metabolism. frontiersin.org Conversely, other research showed an increase in oil content. frontiersin.org In human hepatic cells, a modified form of lysine, Nε-(carboxymethyl)lysine (CML), was found to disrupt both glucose and lipid metabolism. acs.org CML, in conjunction with high glucose, synergistically promoted de novo lipogenesis (the synthesis of fatty acids) and also enhanced fatty acid β-oxidation. acs.org
With respect to glycolysis, positive correlations have been observed between lysine accumulation and the glycolytic pathway in rice and Arabidopsis. frontiersin.org CML has been shown to interfere with glucose metabolism by promoting the dephosphorylation of glucose 6-phosphate and inhibiting a key step in the Krebs cycle, the conversion of cis-aconitate to isocitrate. acs.org Furthermore, lysine-specific demethylase 1 (LSD1) is known to play an essential role in maintaining metabolic balance; its inhibition leads to decreased glucose uptake. nih.gov
Post-Translational Modifications on Lysine Residues
Lysine residues within proteins are frequent targets for a variety of post-translational modifications (PTMs). nih.gov Among the most significant of these is lysine methylation, a dynamic and reversible process that plays a central role in regulating protein function and, consequently, numerous cellular events. nih.govdoi.orgscispace.com This modification is crucial for fine-tuning the activity of both histone and non-histone proteins, thereby influencing chromatin structure, transcription, and DNA damage response. nih.govnih.gov
Protein Lysine Methylation and Demethylation
The methylation state of lysine is a "Ying-Yang" modification, dynamically controlled by two opposing classes of enzymes. nih.govoup.com Lysine residues can be mono-, di-, or trimethylated, and each methylation state can have distinct functional consequences for the protein. nih.govencyclopedia.pub This regulatory system is fundamental to the "histone code," which dictates chromatin structure and gene expression. nih.govscispace.com
The addition and removal of methyl groups on lysine residues are catalyzed by Lysine Methyltransferases (KMTs) and Lysine Demethylases (KDMs), respectively. oup.comnih.gov Over 50 human KMTs and 30 KDMs have been identified, many of which exhibit high specificity for particular lysine residues on histone and non-histone substrates. encyclopedia.pubnih.gov
KMTs transfer methyl groups from the donor molecule S-adenosylmethionine (SAM) to the ε-amine group of a lysine residue. nih.gov They are generally classified into two main families based on their catalytic domain: SET-domain-containing and DOT1-like (DOT1L) methyltransferases. nih.gov KDMs, conversely, remove these methyl marks. They are categorized into two primary families: the lysine-specific demethylase (LSD) family, which can only demethylate mono- and dimethylated lysines, and the Jumonji C (JmjC) domain-containing family, which can demethylate all three states (mono-, di-, and trimethylated lysine). nih.govencyclopedia.pub Aberrant activity of KMTs and KDMs is linked to various diseases, including cancer, by altering the expression of critical genes. nih.govescholarship.org
Table 1: Overview of Lysine Methylation Enzymes
| Enzyme Class | Function | Key Families | Substrate Examples | Regulatory Role |
| Lysine Methyltransferases (KMTs) | Add methyl groups to lysine residues. nih.gov | SET domain, DOT1L nih.gov | Histones (H3K4, H3K9, H3K27), p53, NF-kappaB nih.govnih.gov | Gene activation/repression, protein stability nih.gov |
| Lysine Demethylases (KDMs) | Remove methyl groups from lysine residues. nih.gov | LSD, JmjC domain nih.govencyclopedia.pub | Histones (H3K4, H3K9), p53, DNMT1 nih.govmdpi.com | Reverses methylation, gene regulation nih.govencyclopedia.pub |
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. nih.govanr.fr It is a flavin-dependent amine oxidase that specifically removes mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) or lysine 9 (H3K9me1/2). nih.govmdpi.comrupress.org LSD1 cannot demethylate trimethylated lysines. nih.gov
LSD1's role in gene regulation is context-dependent and dictated by the protein complex it associates with. mdpi.comresearchgate.net
Transcriptional Repression: When part of repressor complexes like CoREST or NuRD, LSD1 demethylates H3K4me1/2, a mark associated with active chromatin. mdpi.comrupress.org This removal of an active mark leads to the repression of target gene expression. mdpi.comresearchgate.net
Transcriptional Activation: Conversely, when LSD1 associates with nuclear receptors such as the androgen receptor (AR) or estrogen receptor (ER), it targets the repressive mark H3K9me1/2 for demethylation. mdpi.comresearchgate.net The removal of this repressive mark results in the activation of gene expression. researchgate.net
Beyond histones, LSD1 also demethylates several non-histone proteins, including the tumor suppressor p53, DNMT1, and E2F1, thereby regulating their stability and function. nih.govmdpi.com Due to its critical role in gene regulation and its frequent overexpression in various cancers, LSD1 has emerged as a significant therapeutic target. anr.frnews-medical.net
Table 2: Functions of Lysine-Specific Demethylase 1 (LSD1)
| Function | Associated Complex | Substrate | Result on Transcription |
| Co-repressor | CoREST, NuRD mdpi.comrupress.org | H3K4me1/2 mdpi.com | Repression |
| Co-activator | Androgen Receptor (AR), Estrogen Receptor (ER) mdpi.comresearchgate.net | H3K9me1/2 mdpi.com | Activation |
| Non-histone regulation | Various | p53, DNMT1, E2F1, STAT3 nih.govmdpi.com | Alters protein stability and activity |
Protein Succinylation and Metabolic Regulation
Protein succinylation is a significant post-translational modification (PTM) where a succinyl group (-CO-CH2-CH2-CO2H) is added to a lysine residue of a protein. metwarebio.com This process, which can be either enzymatic or non-enzymatic, plays a crucial role in regulating various cellular functions, particularly metabolic pathways. metwarebio.comnih.gov The addition of the succinyl group, derived from the Krebs cycle intermediate succinyl-CoA, introduces a larger structural change and a negative charge to the lysine residue, thereby altering the protein's structure, stability, and function. researchgate.netmagtechjournal.com
This modification is a key mechanism for integrating cellular metabolism with protein function, as the availability of succinyl-CoA directly influences the extent of protein succinylation. researchgate.net Research has shown that lysine succinylation is widespread, affecting numerous proteins involved in diverse cellular processes, including mitochondrial metabolism, energy production, and oxidative stress responses. researchgate.netresearchgate.net
Detailed Research Findings:
Lysine succinylation has been identified as a critical regulator of major metabolic pathways. nih.govnih.gov It influences glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism by modulating the activity of key enzymes. nih.govfrontiersin.orgfrontiersin.org The effect of succinylation can be either activating or inhibitory, depending on the specific protein and the location of the modified lysine residue. frontiersin.orgfrontiersin.org
In the context of glucose metabolism , succinylation affects enzymes in both glycolysis and the TCA cycle. metwarebio.com For instance, succinylation can modulate the activity of phosphofructokinase-1 (PFK-1) in glycolysis and enzymes like citrate synthase and isocitrate dehydrogenase in the TCA cycle, thereby influencing energy production. metwarebio.com Studies have also shown that pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, can be succinylated, which affects its translocation into the mitochondria. researchgate.net
Regarding fatty acid metabolism , succinylation plays a role in both the synthesis and breakdown of fatty acids. frontiersin.orgfrontiersin.org The mitochondrial trifunctional protein (TFP), which is essential for the breakdown of long-chain fatty acids, is subject to succinylation. frontiersin.orgfrontiersin.org Furthermore, succinylation is involved in regulating ketone body synthesis. nih.govfrontiersin.orgfrontiersin.org
In amino acid metabolism , succinylation impacts the activity of enzymes involved in both the synthesis and breakdown of amino acids. frontiersin.orgfrontiersin.org This modification provides a mechanism for the fine-tuned control of amino acid levels within the cell. frontiersin.orgfrontiersin.org
The regulation of succinylation is carried out by enzymes called succinyltransferases and desuccinylases. metwarebio.com One of the most studied desuccinylases is Sirtuin 5 (SIRT5), a mitochondrial protein that removes succinyl groups from target proteins. magtechjournal.comresearchgate.net The interplay between succinylating and desuccinylating enzymes ensures that protein function is dynamically regulated in response to the metabolic state of the cell. magtechjournal.com
The tables below summarize key enzymes affected by succinylation and the metabolic pathways they regulate.
Table 1: Key Metabolic Enzymes Regulated by Lysine Succinylation
| Enzyme | Metabolic Pathway | Effect of Succinylation | Reference |
| Pyruvate Kinase M2 (PKM2) | Glycolysis | Facilitates mitochondrial translocation | researchgate.net |
| Pyruvate Dehydrogenase | Glucose Oxidation | Increased activity | magtechjournal.com |
| Succinate Dehydrogenase (SDH) | TCA Cycle | Repressed biochemical activity | researchgate.net |
| Isocitrate Dehydrogenase | TCA Cycle | Decreased activity | magtechjournal.com |
| Mitochondrial Trifunctional Protein | Fatty Acid β-oxidation | Reduced activity | magtechjournal.com |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Ketogenesis | Negatively regulated | magtechjournal.com |
| Glucose-6-phosphate dehydrogenase (G6PD) | Pentose Phosphate Pathway | Upregulated in lung cancer cells | jcancer.org |
| Transketolase (TK) | Pentose Phosphate Pathway | Altered binding ability | jcancer.org |
Table 2: Metabolic Pathways Influenced by Protein Succinylation
| Metabolic Pathway | Key Affected Processes | Reference |
| Glycolysis/Gluconeogenesis | Regulation of enzyme activity (e.g., PFK-1, PKM2) | metwarebio.comnih.gov |
| TCA Cycle | Modulation of key enzymes (e.g., Citrate Synthase, Isocitrate Dehydrogenase, SDH) | metwarebio.comnih.govresearchgate.net |
| Fatty Acid Metabolism | Regulation of fatty acid synthesis and β-oxidation | nih.govfrontiersin.orgfrontiersin.org |
| Ketone Body Synthesis | Control of enzymes like HMGCS2 | magtechjournal.comfrontiersin.orgfrontiersin.org |
| Amino Acid Metabolism | Regulation of amino acid biosynthesis and catabolism | frontiersin.orgfrontiersin.org |
| Purine/Pyridine Metabolism | Enriched in succinylated proteins | nih.gov |
Pharmacological and Biological Target Elucidation for Dl Lysine Dihydrochloride
Identification and Validation of Lysine-Modulating Enzymes as Drug Targets
The unique lysine (B10760008) biosynthesis pathway in fungi and the role of lysine-modifying enzymes in human diseases present opportunities for targeted therapeutic interventions. asm.orgfrontiersin.org
Fungi synthesize the essential amino acid lysine through the α-aminoadipate (AAA) pathway, which is absent in humans, making its enzymes attractive targets for antifungal drug development. asm.orgnih.gov Homocitrate synthase (HCS) catalyzes the initial, committed step in this pathway: the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. asm.orgnih.gov
Biochemical characterization of HCS from the pathogenic fungus Aspergillus fumigatus has revealed that it is specific for its substrates, acetyl-coenzyme A and α-ketoglutarate, and its activity is not dependent on metal ions. asm.orgnih.gov Interestingly, unlike HCS in some other fungi, the A. fumigatus enzyme activity is not significantly inhibited by the end-product, lysine. asm.orgnih.gov Deletion of the gene for HCS in A. fumigatus results in a lysine auxotroph that cannot grow without an external source of lysine. asm.orgnih.gov While this demonstrates the essentiality of the enzyme for the fungus, the ability of the mutant to utilize external lysine, for instance from blood and serum, and its retained virulence in certain infection models suggest that targeting HCS alone may not be sufficient to combat all forms of invasive aspergillosis. asm.orgnih.gov
Lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone and non-histone proteins, thereby playing a critical role in regulating gene expression. frontiersin.orgnih.gov Dysregulation of KDM activity is implicated in the pathogenesis of various cancers, making them promising targets for therapeutic intervention. frontiersin.orgoncotarget.com Specifically, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a key player in several malignancies. nih.gov
LSD1 is frequently overexpressed in hepatocellular carcinoma (HCC) tissues, and this overexpression is correlated with poor patient survival. nih.govnih.govwjgnet.com LSD1 plays a crucial role in maintaining the metabolic shift in HCC cells towards aerobic glycolysis, a hallmark of cancer. aacrjournals.orgaacrjournals.org It achieves this by suppressing mitochondrial metabolism genes through H3K4 demethylation and inducing glycolytic genes via the HIF1α pathway. aacrjournals.org Inhibition of LSD1 in HCC cells leads to a reduction in glucose uptake and glycolytic activity, coupled with an activation of mitochondrial respiration. aacrjournals.orgaacrjournals.org
Furthermore, LSD1 inhibition has been shown to suppress the proliferation of HCC cells both in laboratory cell cultures and in animal models. nih.govnih.gov One of the mechanisms involves the upregulation of the tumor suppressor gene GADD45B by restoring methylation at histone H3 lysine 4 (H3K4) on its promoter. nih.govnih.gov The expression level of LSD1 is inversely correlated with the GADD45B level in human HCC tissues. nih.gov These findings highlight LSD1 as a promising therapeutic target in HCC. nih.govnih.govmdpi.com
Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. oup.comnih.gov LSD1 has been identified as a positive regulator of osteoclast differentiation. nih.govnih.gov The expression of LSD1 is induced by RANKL, a key signaling molecule in osteoclastogenesis, and is elevated in the synovium of patients with rheumatoid arthritis. nih.gov
Inhibition of LSD1 has been demonstrated to suppress the differentiation of osteoclasts from their precursor cells. nih.govnih.gov This inhibitory effect is mediated, at least in part, by preventing the expression of crucial osteoclast-specific genes. nih.gov Mechanistically, LSD1 stabilizes the HIF-1α protein, which in turn promotes the metabolic processes required for osteoclast formation. nih.gov Consequently, inhibiting LSD1 disrupts this pathway, leading to reduced osteoclastogenesis and decreased bone resorption. nih.govnih.gov Studies in animal models of osteoporosis and inflammatory arthritis have shown that LSD1 inhibition can prevent pathological bone loss, suggesting its potential as a therapeutic target for bone diseases characterized by excessive osteoclast activity. nih.govnih.gov
Lysine Demethylases in Cancer Therapy
Mechanisms of Action in Neurological and Pain Pathways
Beyond its role in enzyme regulation, lysine and its derivatives interact with key receptors in the central nervous system, influencing neuronal activity and pain perception.
The N-methyl-D-aspartate (NMDA) receptor is a crucial component of the pain signaling pathway in the central nervous system, involved in the induction and maintenance of central sensitization, a key element of chronic pain. nih.govmdpi.com Antagonists of the NMDA receptor have been shown to produce antinociceptive (pain-relieving) effects in various animal models of pain. nih.govnih.gov
Lysine has been identified as a competitive inhibitor of the NMDA receptor. mdpi.com It can suppress glutamate-induced neuronal activation, and its administration has been shown to reduce pain responses in animal models. mdpi.comfrontiersin.org The proposed mechanism involves lysine acting as a competitive inhibitor of NMDA receptor activity, potentially by interfering with the binding of the co-agonist glycine (B1666218) or by directly blocking the ion channel. mdpi.comfrontiersin.org The analgesic effects of lysine are thought to be mediated through this inhibition of NMDA receptors in the pain pathway. mdpi.com Studies have shown that the administration of NMDA receptor antagonists can potentiate the antinociceptive effects of other analgesics, suggesting a synergistic action. ingentaconnect.comingentaconnect.com This highlights the potential for targeting the NMDA receptor with compounds like lysine or its derivatives in the development of novel pain therapies. mdpi.comscilit.com
Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathways
Research indicates that lysine can modulate the intricate pathways of dopamine and serotonin, two key neurotransmitters governing mood, stress, and various neurological functions. mdpi.comnih.gov The administration of lysine may influence the synthesis of both serotonin and dopamine in the brain. mdpi.comnih.gov
Studies have elucidated a specific mechanism by which L-lysine interacts with the serotonergic system. It has been shown to function as a partial antagonist of the serotonin receptor 4 (5-HT₄). nih.govnih.govresearchgate.netpnas.org By binding to this receptor, L-lysine can inhibit the effects mediated by serotonin, which has been observed in animal models of anxiety and intestinal pathologies. nih.govpnas.org A radioligand-binding assay demonstrated that L-lysine selectively inhibited the binding of serotonin to the 5-HT₄ receptor without affecting several other serotonin receptor subtypes (5-HT₁ₐ, ₂ₐ, ₂ₑ, ₂c, ₃). nih.govnih.gov This antagonistic action on 5-HT₄ receptors is believed to contribute to its anxiolytic (anxiety-reducing) effects. researchgate.nethealthline.com
The dopaminergic system also appears to be influenced by lysine. In states of lysine deficiency, both the dopaminergic and serotonergic systems are activated upon lysine ingestion, suggesting they play a key role in sensing the body's lysine status. cambridge.org The activation of the dopaminergic system, in particular, has been linked to the reward value associated with the intake of this essential amino acid. cambridge.org Furthermore, research involving lysine vasopressin has shown a selective increase in the synthesis and accumulation of dopamine in the frontal cortex of the brain. nih.gov The interplay between lysine and these neurotransmitter systems is complex; for instance, it has been noted that while lysine may act as a serotonin receptor antagonist, it does not appear to interfere with the metabolism of serotonin itself. researchgate.net
Table 1: Research Findings on L-Lysine's Modulation of Serotonin Pathways
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Receptor Binding | Radioligand Assay | L-Lysine (0.8 mmol/dl) selectively inhibited 9.17% of 5-HT binding to the 5-HT₄ receptor. | nih.govnih.gov |
| Functional Antagonism | Isolated Guinea Pig Ileum | L-Lysine (0.07 and 0.7 mmol/dl) blocked 5-HT-induced contractions, indicating antagonistic effects. | nih.govnih.gov |
| Behavioral Effects | Rat Model of Anxiety | Oral L-lysine blocked anxiety induced by a 5-HT₄ receptor agonist. | nih.gov |
| Neurotransmitter Release | Rat Hypothalamus/Amygdala | Anxiolytic effects were connected with serotonin release in the central amygdala nucleus under stress. | nih.gov |
Role in Immune Response and Pathogen Interactions
Lysine is essential for a properly functioning immune system. medicalnewstoday.com It contributes to the production of critical components of the immune system, such as antibodies and enzymes, which are proteins themselves. medicalnewstoday.comivsinthekeys.comnutri-plus.de A deficiency in lysine can lead to a reduced immune function. mikronaehrstoffcoach.com
One of the most studied roles of lysine in the immune response is its interaction with the herpes simplex virus (HSV). healthline.commedicalnewstoday.com The proposed mechanism involves the antagonism of another amino acid, arginine. healthline.com Arginine is required by the HSV for its replication. By competing with arginine, lysine may inhibit the virus's ability to multiply, potentially reducing the frequency and severity of outbreaks. theproteinworks.comhealthline.com However, it is important to note that a 2011 review by the European Food Safety Authority found no conclusive cause-and-effect relationship between lysine supplementation and an improved immune response to HSV. wikipedia.org
Table 2: Impact of Lysine Deficiency on Immune Parameters in Grass Carp (Ctenopharyngodon idella)
| Parameter | Organ/Tissue | Effect of Lysine Deficiency | Reference(s) |
|---|---|---|---|
| Immune Response | General | Impaired immune function | nih.gov |
| Inflammatory Response | Skin | Aggravated inflammation | nih.gov |
| Inflammatory Response | Spleen | Aggravated inflammation | nih.gov |
| Inflammatory Response | Head Kidney | Aggravated inflammation | nih.gov |
Transport Mechanisms of Lysine Across Biological Membranes
Lysine (B10760008) Transport in Specific Tissues and Cell Types
The mechanisms for lysine transport are expressed differently across various tissues and cell types, reflecting their specific metabolic needs. For instance, in pathogenic organisms like Trypanosoma brucei, specific high-affinity transporters for arginine and lysine are essential for their survival, as they must import these amino acids from their host plos.org. In contrast, mammalian cells often have transport systems that can handle both lysine and arginine plos.org.
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal drug and nutrient absorption because these cells spontaneously differentiate to resemble the small intestinal phenotype nih.gov. Studies using Caco-2 cell monolayers have been instrumental in elucidating the mechanisms of lysine absorption nih.govresearchgate.net.
Non-linear regression analysis of lysine transport across Caco-2 monolayers identified both a saturable component, indicative of carrier-mediated transport, and a non-saturable diffusional component for both apical to basolateral and basolateral to apical transport nih.gov. The presence of a sodium-dependent efflux mechanism on the basolateral membrane is considered essential for the transport of lysine into the blood nih.govresearchgate.net.
The table below presents the kinetic parameters for L-lysine transport across Caco-2 cell monolayers, highlighting the differences between the apical to basolateral and basolateral to apical directions.
| Transport Direction | Saturable Component (Km) | Saturable Component (Vmax) | Non-saturable Component |
| Apical to Basolateral | Similar Km to BL to AP | Higher Vmax | Present |
| Basolateral to Apical | Similar Km to AP to BL | Lower Vmax | Present |
Note: The original research article mentions similar Km but different Vmax values without providing the exact numbers in the abstract. The table reflects this qualitative description. nih.gov
Membrane Permeability and Lipid Bilayer Interactions
The interaction of lysine with the lipid bilayer is a key aspect of its transport and its role in the function of membrane proteins. As a basic amino acid, lysine carries a positive charge under most physiological conditions, which governs its interaction with the negatively charged surfaces of cell membranes escholarship.orgnih.gov.
Lysine's interaction with membranes can lead to local perturbations. Both charged lysine and arginine can pull water molecules and lipid head groups into the bilayer escholarship.org. The presence of cholesterol in the membrane can enhance the electrostatic interaction between lysine residues and negatively charged phospholipids like dioleoylphosphatidylserine (DOPS) nih.gov. In vesicles containing DOPS, poly-l-lysine can induce vesicle lysis nih.gov. Conversely, for uncharged vesicles, cholesterol can decrease their susceptibility to penetration by poly-l-lysine, likely by increasing membrane thickness and mechanical strength nih.gov.
Atomistic molecular dynamics simulations have been used to study the free energy profiles for the insertion of lysine into a dipalmitoylphosphatidylcholine (DPPC) bilayer, providing insights into the energetic favorability of its interaction with the membrane researchgate.net. These interactions are crucial for the function of membrane proteins, where lysine residues can act as anchors or sensors of membrane potential escholarship.org.
The transport of lysine across biological membranes is not achieved by simple diffusion through the lipid bilayer but by facilitated diffusion, a process that relies on specific transmembrane integral proteins known as carriers or transporters wikipedia.orglibretexts.org. This form of transport is passive, meaning it does not directly require ATP hydrolysis, and it allows molecules to move down their concentration gradient wikipedia.org.
Carrier-mediated transport is characterized by several key features:
Specificity: Carrier proteins bind to specific solutes. For example, lysine transporters show high stereospecificity for L-lysine nih.govnih.govnih.gov.
Saturation: The rate of transport reaches a maximum (Vmax) when all the carrier proteins are occupied by the substrate. This is in contrast to simple diffusion, which is linearly dependent on the concentration difference wikipedia.orglibretexts.orggpatindia.com. Saturation of L-lysine uptake has been observed in rat renal brush border membrane vesicles nih.gov.
Competition: Structurally similar molecules can compete for the same binding site on the carrier protein. L-lysine transport can be inhibited by other cationic and large neutral amino acids like L-arginine and L-phenylalanine nih.govnih.gov.
The process involves the solute binding to the carrier protein on one side of the membrane. This binding induces a conformational change in the protein, which then releases the solute on the other side of the membrane gpatindia.com. This mechanism allows for a more rapid rate of transport than simple diffusion, especially when the concentration gradient is high libretexts.org.
Active Transport Mechanisms (Symport and Antiport)
Active transport is a process that moves substances across a biological membrane against their concentration gradient; this process requires energy. Secondary active transport, in particular, utilizes the energy stored in electrochemical gradients of ions to drive the transport of other solutes. The two primary mechanisms of secondary active transport are symport and antiport.
Symport (or Co-transport): In this mechanism, a transporter protein moves two or more different molecules or ions across the membrane in the same direction. Typically, one substance (often an ion like Na⁺ or H⁺) moves down its electrochemical gradient, providing the energy to move the other substance against its concentration gradient.
Antiport (or Exchange): This mechanism involves a transporter protein that moves two different molecules or ions in opposite directions across the membrane. The downhill movement of one substance provides the energy for the uphill movement of the other.
The transport of lysine across cellular membranes relies heavily on these secondary active transport systems, particularly through various antiporters of the Solute Carrier (SLC) superfamily.
Antiport, or exchange, is a predominant mechanism for the active transport of lysine in mammalian cells. This process is primarily mediated by heterodimeric amino acid transporters, which consist of a heavy subunit and a light, catalytic subunit. These transporters exchange cationic amino acids like lysine for other amino acids or ions.
System y⁺L Transporters
System y⁺L is a major transport system for cationic amino acids and is composed of a heavy subunit, 4F2hc (encoded by the SLC3A2 gene), linked to one of two light subunits: y⁺LAT1 (from the SLC7A7 gene) or y⁺LAT2 (from the SLC7A6 gene). nih.govguidetopharmacology.org These transporters function as obligatory exchangers. nih.gov
y⁺LAT1 (SLC7A7): This transporter is crucial for the efflux of cationic amino acids, including lysine, from cells in exchange for the influx of neutral amino acids and sodium ions. uniprot.org It plays a critical role in the basolateral membrane of epithelial cells in the intestine and kidneys, facilitating the absorption and reabsorption of lysine. nih.govresearchgate.net Mutations in the SLC7A7 gene lead to lysinuric protein intolerance (LPI), a genetic disorder characterized by poor intestinal absorption and increased renal excretion of lysine, arginine, and ornithine. nih.govnih.gov
y⁺LAT2 (SLC7A6): Similar to y⁺LAT1, this transporter exchanges intracellular cationic amino acids for extracellular neutral amino acids and Na⁺. genecards.orguniprot.org It can also mediate a sodium-independent exchange of lysine for other cationic amino acids, such as arginine. genecards.orguniprot.org The transport mechanism is electroneutral, operating with a 1:1 stoichiometry. uniprot.org
The general mechanism for system y⁺L involves the export of one intracellular cationic amino acid (like lysine) in exchange for one extracellular neutral amino acid plus one Na⁺ ion. nih.govuniprot.org
System b⁰,⁺ Transporters
System b⁰,⁺ is another key antiporter system responsible for the transport of lysine, particularly in the apical membrane of epithelial cells in the kidney and small intestine. This transporter is a heterodimer consisting of the heavy subunit rBAT (encoded by SLC3A1) and the light subunit b⁰,⁺AT (encoded by SLC7A9). nih.govnih.gov
b⁰,⁺AT (SLC7A9): This transporter mediates the sodium-independent exchange of extracellular cystine and cationic amino acids (lysine, arginine, ornithine) for intracellular neutral amino acids. reactome.orgwikipedia.orguniprot.org This process is vital for the renal reabsorption of these amino acids from the glomerular filtrate. Defects in the SLC7A9 gene cause non-type I cystinuria, an autosomal recessive disorder marked by the excessive urinary excretion of cystine and dibasic amino acids, leading to the formation of kidney stones. nih.govreactome.org Loss of b⁰,⁺AT function abolishes the exchanger activity of dibasic amino acids for neutral amino acids in renal brush border membranes. nih.govresearchgate.net
| Transport System | Transporter (Light Subunit) | SLC Gene | Substrates Exchanged | Ion Dependency | Key Function |
|---|---|---|---|---|---|
| System y⁺L | y⁺LAT1 | SLC7A7 | [Lysine, Arginine, Ornithine]in ↔ [Neutral AA]out + [Na⁺]out | Sodium-dependent (for neutral AA exchange) | Basolateral efflux of lysine in intestine and kidney. uniprot.orgnih.gov |
| System y⁺L | y⁺LAT2 | SLC7A6 | [Lysine, Arginine]in ↔ [Neutral AA]out + [Na⁺]out; also [Lysine] ↔ [Arginine] | Partially Sodium-dependent; Na⁺-independent for cationic AA exchange. genecards.orguniprot.org | Efflux of cationic amino acids. genecards.org |
| System b⁰,⁺ | b⁰,⁺AT | SLC7A9 | [Lysine, Arginine, Ornithine, Cystine]out ↔ [Neutral AA]in | Sodium-independent | Apical reabsorption of lysine and cystine in the kidney. reactome.orguniprot.org |
While antiport systems for lysine are well-documented, symport mechanisms, which co-transport lysine with an ion in the same direction, are less characterized in mammalian cells. However, evidence suggests their existence and importance in specific physiological contexts.
Sodium-Dependent Transport
Research on human intestinal Caco-2 cell monolayers has demonstrated a sodium-dependent mechanism for lysine efflux across the basolateral membrane. nih.govresearchgate.net This process is crucial for transporting absorbed lysine from the intestinal cells into the bloodstream. nih.gov While this is an efflux (outward) mechanism, its dependence on the sodium gradient classifies it as a form of secondary active transport. The specific transporter responsible for this Na⁺-dependent lysine efflux has not been fully identified but represents a critical step in the transepithelial transport of this essential amino acid. nih.gov
Proton-Coupled Transport
Proton-coupled symport is another established mechanism for amino acid transport, though its specific role for free lysine in mammals is not as clearly defined as for other amino acids or in other organisms.
In bacteria, transporters like LysP from E. coli are known proton-dependent symporters that actively uptake lysine. nih.gov
In mammals, the proton-coupled oligopeptide transporters (POTs), such as PepT1 (SLC15A1) and PepT2 (SLC15A2), use a proton gradient to drive the uptake of di- and tripeptides. elifesciences.orgbiorxiv.org These transporters can carry lysine-containing peptides but are not specific for free lysine.
The SLC36 family includes proton-coupled amino acid transporters (PATs), but their affinity for lysine is generally low compared to other amino acids like proline and glycine (B1666218). wikipedia.org
| Driving Ion | Mechanism/System | Substrates Co-transported | Location/Example | Key Characteristics |
|---|---|---|---|---|
| Sodium (Na⁺) | Na⁺-dependent efflux | Lysine, Na⁺ | Basolateral membrane of intestinal cells. nih.gov | An active efflux mechanism essential for lysine absorption into circulation. nih.govresearchgate.net |
| Proton (H⁺) | Proton-Coupled Oligopeptide Transporters (POTs) | H⁺, Di/Tripeptides (can contain lysine) | Small intestine (PepT1), Kidney (PepT2). elifesciences.org | Transports small peptides, not free lysine. Illustrates the principle of proton symport. |
Advanced Analytical and Spectroscopic Methods for Dl Lysine Dihydrochloride Research
Quantitative Analysis of Lysine (B10760008) in Biological Matrices
The quantification of lysine in complex biological samples, such as plasma, urine, and rumen fluid, presents analytical challenges due to the presence of interfering substances. mdpi.comresearchgate.netresearchgate.net To achieve reliable and accurate measurements, advanced analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are utilized. creative-proteomics.comnih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and robust method for quantifying lysine. researchgate.net Since lysine itself is not fluorescent, a pre-column derivatization step is necessary to attach a fluorescent tag to the amino acid, enabling its detection. researchgate.netnih.gov
A validated HPLC method for lysine quantification demonstrates high accuracy, precision, and stability. mdpi.comresearchgate.net For instance, one method showed an accuracy of 92% ± 2% and was precise at both inter- and intra-day levels for concentrations up to 225 µM. mdpi.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters, with values as low as 1.24 µM and 4.14 µM, respectively, having been reported. mdpi.comresearchgate.net Another study reported an LOD of 0.01 µg/mL and an LOQ of 0.25 µg/mL for a lysine-containing peptide. nih.gov The stability of both derivatized and non-derivatized samples is also evaluated under various storage conditions (room temperature, 4 °C, and -20 °C), with consistency observed for up to 48 hours. mdpi.comresearchgate.net
Table 1: HPLC Method Validation Parameters for Lysine Quantification
| Parameter | Result | Reference |
|---|---|---|
| Accuracy | 92% ± 2% | mdpi.comresearchgate.net |
| Concentration Range | Up to 225 µM | mdpi.comresearchgate.net |
| Limit of Detection (LOD) | < 1.24 µM | mdpi.comresearchgate.net |
| Limit of Quantification (LOQ) | < 4.14 µM | mdpi.comresearchgate.net |
The choice of derivatization agent is critical for successful HPLC analysis. Several reagents are available, each with its own advantages and disadvantages. nih.govcreative-proteomics.com
Dansyl chloride is a widely used agent that produces stable derivatives. mdpi.com However, the derivatization process can be time-consuming. researchgate.net
O-phthalaldehyde (B127526) (OPA) offers a simpler and faster derivatization method, but the resulting derivatives may have poor stability. mdpi.comnih.gov OPA reacts only with primary amines. nih.govnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines, but the excess reagent must be removed to avoid interference. nih.govcreative-proteomics.combevital.no
Phenyl isothiocyanate (PITC) is another common reagent. nih.govbevital.no
Propionic anhydride has been shown to react rapidly and completely with lysine-containing peptides, improving chromatographic retention and mass spectrometric fragmentation. mdpi.com
Table 2: Comparison of Common Derivatization Agents for Amino Acid Analysis
| Derivatization Agent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Dansyl chloride | Stable derivatives | Time-consuming derivatization | mdpi.comresearchgate.net |
| O-phthalaldehyde (OPA) | Simple and fast derivatization | Poor derivative stability, reacts only with primary amines | mdpi.comnih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines | Excess reagent causes interference | nih.govcreative-proteomics.combevital.no |
| Propionic anhydride | Rapid and complete reaction, improves retention and fragmentation | Specific to certain applications | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Isotope Dilution Mass Spectrometry (IDMS)
Liquid chromatography-mass spectrometry (LC-MS) and isotope dilution mass spectrometry (IDMS) are powerful techniques for the highly selective and sensitive quantification of amino acids. nih.govmdpi.comnist.gov These methods are considered the gold standard for accurate quantification, especially in complex biological matrices, as they can overcome matrix effects that might interfere with other detection methods. nih.govscioninstruments.com LC-MS/MS methods have been developed for the simultaneous analysis of multiple amino acids, including lysine, in small sample volumes. nih.gov
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry. scioninstruments.comsigmaaldrich.com DL-Lysine-d9 dihydrochloride (B599025), a deuterated form of DL-lysine, serves as an excellent internal standard for the quantification of lysine. medchemexpress.commedchemexpress.com By spiking the sample with a known amount of the deuterated standard, variations in sample preparation and instrument response can be corrected for, leading to highly accurate and precise results. scioninstruments.comlcms.cz This approach is fundamental to isotope dilution mass spectrometry (IDMS), which is used to certify analyte concentrations in standard reference materials. nist.gov
Spectroscopic Characterization (e.g., NMR, FT-IR) of DL-Lysine Dihydrochloride and its Derivatives
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation of DL-Lysine dihydrochloride and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. In the FT-IR spectrum of L-lysine monohydrochloride dihydrate, characteristic absorption peaks are observed. For example, a broad peak between 3350–2514 cm⁻¹ corresponds to the ammonium (B1175870) N-H stretching, while a strong peak around 1740 cm⁻¹ is indicative of the C=O stretching of an ester group in its derivatives. nih.gov The stretching vibrations of NH3+ and C-H groups are observed around 2930 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure.
¹H NMR spectra of ethyl L-lysine dihydrochloride show characteristic peaks, such as a signal at 3.91 ppm for the proton at the chiral center and signals at 1.07 ppm and 2.78 ppm for the ethyl group. nih.gov
¹³C NMR and ¹⁹F NMR are also used for the characterization of lysine derivatives, providing further structural details. mdpi.com
These spectroscopic methods, often used in conjunction, allow for the comprehensive characterization of newly synthesized lysine-containing polymers and other derivatives. nih.govnih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| DL-Lysine dihydrochloride |
| L-Lysine hydrochloride |
| DL-Lysine-d9 dihydrochloride |
| Dansyl chloride |
| O-phthalaldehyde (OPA) |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Phenyl isothiocyanate (PITC) |
| Propionic anhydride |
| Ethyl L-lysine dihydrochloride |
| L-lysine monohydrochloride dihydrate |
| Trimellitic anhydride |
| Acetonitrile |
| Trifluoroacetic acid |
| Potassium dihydrogen phosphate |
| Triethylamine (B128534) |
| Sodium acetate (B1210297) |
| Methanol (B129727) |
| Diethyl ether |
| N,N-Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N-Methyl-2-pyrrolidone (NMP) |
| N,N-Dimethylacetamide (DMAc) |
| Sulfuric acid |
| Carboxymethyl lysine |
| Lysine-proline-valine (KPV) |
| Lys-pro-diketopiperazine |
| L-Carnitine-L-tartrate |
| Cyclobenzaprine Hydrochloride |
Application of Advanced Techniques in Metabolic and Proteomic Studies
Advanced analytical and spectroscopic methods are indispensable for elucidating the complex roles of lysine in biological systems. The use of isotopically labeled forms of lysine, such as DL-Lysine dihydrochloride with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), allows researchers to trace its metabolic fate and its incorporation into the proteome. smolecule.comnih.govcymitquimica.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this research, providing detailed insights at a molecular level. nih.govacs.org
Metabolic Tracing with Stable Isotopes
Stable isotope labeling is a powerful strategy to track the metabolic pathways of lysine in vivo. nih.gov By introducing a labeled version of lysine, such as ¹³C₆-lysine, into a biological system, scientists can follow the carbon backbone through various metabolic reactions. nih.gov Mass spectrometry is the key analytical tool used to detect and quantify the labeled lysine and its downstream metabolites. pnas.org
In a notable study investigating lysine metabolism in a rat model of hypertension, dietary ¹³C₆-labeled lysine was tracked across various organs. nih.gov This approach, combining stable isotope labeling with untargeted metabolomics, revealed that lysine reacts swiftly with molecules in the central carbon metabolism but is incorporated more slowly into proteins and acylcarnitines. nih.gov The research identified an acceleration of lysine metabolism, primarily through N-alpha-mediated degradation, in the hypertensive model. nih.gov It also led to the discovery of a previously undescribed metabolite, malonyl-lysine, which connects lysine metabolism to fatty acid synthesis. nih.gov
Table 1: Key Findings from a ¹³C₆-Lysine Metabolic Tracing Study in Rats
| Finding | Analytical Approach | Significance | Reference |
| Accelerated Lysine Metabolism | Stable Isotope Labeling, Untargeted Metabolomics, LC-MS | Identified increased lysine degradation in a rat model of hypertension and kidney damage. | nih.gov |
| Slow Incorporation into Proteins | Isotope Tracing and Mass Spectrometry | Showed that lysine incorporation into proteins and acylcarnitines is slower than other metabolic reactions. | nih.gov |
| Discovery of Malonyl-lysine | Untargeted Metabolomics, Targeted LC-MS | Revealed a new metabolite linking lysine metabolism with fatty acid synthesis. | nih.gov |
| Arterial Lysine Utilization | Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Quantified the fractional use of arterial lysine by the portal-drained viscera under different dietary protein levels. | pnas.org |
Proteomic Investigations of Lysine Modifications
Lysine is one of the most highly post-translationally modified amino acids, undergoing modifications such as acetylation, ubiquitylation, methylation, and crotonylation, which regulate protein function, localization, and stability. nih.govku.dk Mass spectrometry-based proteomics has become the essential experimental platform for the global discovery and characterization of these post-translational modifications (PTMs). nih.gov
Liquid chromatography coupled to high-resolution mass spectrometry (LC-MS) is a cornerstone technology for identifying thousands of specific PTM sites across the proteome. nih.gov These studies often involve enriching modified proteins or peptides from a complex mixture before MS analysis, for instance, by using antibodies specific to a particular lysine modification like acetylation or ubiquitylation. nih.govfrontiersin.org
Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), utilize labeled amino acids like heavy lysine to enable precise comparison of protein and PTM abundance between different cellular states. researchgate.netnih.gov In a SILAC experiment, one cell population is grown in media containing normal lysine, while another is grown in media with a heavy isotope-labeled lysine. researchgate.net After mixing the protein lysates, the mass difference allows the mass spectrometer to distinguish between the proteins from the two populations and quantify their relative abundance. researchgate.netnih.gov This method has been used to reveal global changes in protein arginine methylation during myoblast differentiation by identifying differentially expressed proteins after SILAC labeling. researchgate.net
Table 2: Advanced Mass Spectrometry Approaches for Lysine PTM Analysis
| Technique | Description | Application Example | Reference(s) |
| LC-MS/MS with PTM Enrichment | Peptides with specific lysine modifications (e.g., acetylation, ubiquitylation) are enriched using specific antibodies prior to LC-MS/MS analysis for identification and quantification. | Identification of over 700 conserved acetylated sites across different cell lines and 422 acetylation sites in a study on Type 2 Diabetes. | nih.govfrontiersin.org |
| SILAC | Cells are metabolically labeled with "heavy" or "light" amino acids (e.g., ¹³C₆-L-lysine) to allow for relative quantification of proteins and PTMs between different cell populations. | Revealed global changes in protein methylation during myoblast differentiation and used for quantitative analysis of the ubiquitin-modified proteome. | researchgate.netnih.gov |
| Chemical Proteomic Profiling | Bioorthogonal chemical probes (e.g., alkynyl-functionalized) are metabolically incorporated into proteins to tag and identify specific lysine acylations like crotonylation. | Proteome-wide profiling of lysine crotonylation in mammalian cells, revealing a large number of previously unreported modification sites. | rsc.orgrsc.org |
| Data-Independent Acquisition (SWATH-MS) | A method used to improve the accuracy of determining the stoichiometry (occupancy) of lysine acylation sites, overcoming limitations of traditional methods. | Quantification of lysine acetylation and succinylation stoichiometry on proteins. | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, providing atomic-resolution data on protein structure, dynamics, and interactions in solution. acs.org NMR is particularly valuable for studying the structural and functional effects of lysine PTMs. nih.gov For instance, specific NMR experiments can directly detect the side-chain amino group of lysine residues, allowing researchers to identify which lysines are at the binding interface of a protein-heparin complex. rsc.org Furthermore, NMR methods have been developed for the unambiguous, real-time observation of lysine methylation and acetylation events by using ¹³C-enriched cofactors. nih.gov These techniques are crucial for understanding how specific modifications modulate protein structure and function. nih.govresearchgate.net
Environmental Fate and Biodegradation Pathways of Lysine Derivatives
Microbial Degradation Pathways of Lysine (B10760008) and its Analogs
The microbial breakdown of lysine is diverse, with several well-characterized pathways existing in different microorganisms for both L-lysine and D-lysine. These pathways convert lysine into central metabolic intermediates.
In many bacteria, L-lysine degradation proceeds through the aminovalerate (AMV) pathway . For instance, in Pseudomonas putida, L-lysine is first oxidized to δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate. jmb.or.kr This is subsequently converted to glutarate and channeled into the Krebs cycle. jmb.or.kr Escherichia coli also utilizes a pathway involving 5-aminovalerate to degrade lysine, ultimately leading to succinate. asm.org
Another significant route is the aminoadipate (AMA) pathway , which is also prominent in Pseudomonas putida. jmb.or.kr This pathway can start with the conversion of L-lysine to D-lysine by a lysine racemase. D-lysine is then metabolized through intermediates like L-pipecolate and 2-aminoadipate, eventually feeding into the central metabolism. jmb.or.krnih.gov
The cadaverine (B124047) pathway represents a third major route, initiated by the decarboxylation of L-lysine to cadaverine. This pathway is notable in Pseudomonas aeruginosa and E. coli. jmb.or.krresearchgate.net The resulting cadaverine can be further metabolized to 5-aminovalerate.
Anaerobic bacteria, such as Fusobacterium nucleatum, employ a distinct fermentation pathway where lysine is converted to acetate (B1210297) and butyrate (B1204436) via 3-keto,5-aminohexanoate. niist.res.in
The table below summarizes the primary microbial degradation pathways for lysine.
| Pathway Name | Starting Isomer | Key Intermediates | Key Enzymes | Example Microorganisms | Final Products |
| Aminovalerate (AMV) Pathway | L-Lysine | δ-Aminovaleramide, δ-Aminovalerate, Glutarate semialdehyde, Glutarate | Lysine 2-monooxygenase (davB), δ-Aminovaleramide amidohydrolase (davA), δ-Aminovalerate transaminase (davT), Glutarate semialdehyde dehydrogenase (davD) | Pseudomonas putida jmb.or.kr | Glutarate, Acetyl-CoA |
| Aminoadipate (AMA) Pathway | D-Lysine (or L-Lysine via racemase) | Δ¹-Piperideine-2-carboxylate, L-Pipecolate, Δ¹-Piperideine-6-carboxylate, 2-Aminoadipate | Lysine racemase, Δ¹-Piperideine-2-carboxylate reductase (dpkA), L-Pipecolate oxidase (amaA), Δ¹-Piperideine-6-carboxylate dehydrogenase (amaB) | Pseudomonas putida jmb.or.krgoogle.com | α-Ketoglutarate |
| Cadaverine Pathway | L-Lysine | Cadaverine, 5-Aminopentanal, 5-Aminovalerate | Lysine decarboxylase (cadA/ldcC), Cadaverine transaminase, 5-Aminopentanal dehydrogenase | Escherichia coli, Pseudomonas aeruginosa jmb.or.krresearchgate.net | 5-Aminovalerate, Succinate |
| Saccharopine Pathway | L-Lysine | Saccharopine, α-Aminoadipate-semialdehyde, α-Aminoadipate | Lysine-ketoglutarate reductase (LKR), Saccharopine dehydrogenase (SDH) | Fungi, some Bacteria nih.gov | α-Aminoadipate, Glutamate |
| 3-Keto,5-Aminohexanoate Pathway | L-Lysine | L-β-Lysine, 3,5-Diaminohexanoate, 3-Keto-5-aminohexanoate | Lysine-2,3-aminomutase, 3,5-Diaminohexanoate dehydrogenase | Fusobacterium nucleatum, Clostridium spp. niist.res.in | Acetate, Butyrate |
Environmental Factors Influencing Lysine Degradation
pH: The pH of the environment is a critical determinant. For example, the lysine decarboxylase (CadA) of E. coli is most active under acidic conditions (pH 5-6.8), playing a role in acid stress response by consuming a proton and exporting the alkaline product cadaverine. engineering.org.cnbiorxiv.org In contrast, the lysine decarboxylase (LdcA) in Pseudomonas aeruginosa shows maximum activity at an alkaline pH of 8.5 and is almost inactive in acidic conditions, suggesting its role is primarily in catabolism rather than acid stress. asm.org The degradation of lysine by Fusobacterium necrophorum is inhibited by the accumulation of fermentation acids at a lower pH (6.1) compared to a more neutral pH (6.6). asm.org
Temperature: Temperature affects enzyme kinetics and microbial growth. The optimal temperature for L-lysine decarboxylase from Hafnia alvei and E. coli has been reported around 37°C, with activity also observed at 30°C and 52°C, indicating a range suitable for different bioprocessing conditions. nih.gov In Pseudopedobacter saltans, lower temperatures (15°C vs. 30°C) led to a higher fractional abundance of lysine-containing lipids, suggesting a role in temperature stress response. frontiersin.org
Oxygen Availability: Oxygen is a key regulator. The degradation of certain lysine derivatives can be oxygen-dependent. For instance, Jumonji C domain-containing lysine demethylases are oxygen-dependent enzymes. nih.gov In hypoxic (low oxygen) conditions, the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), which involves lysine hydroxylation, is inhibited. researchgate.net
Nutrient Availability: The presence and type of carbon and nitrogen sources can influence the choice of degradation pathway. In Corynebacterium glutamicum, lysine production (and implicitly, the regulation of its degradation) is more efficient with glucose than with fructose (B13574) or sucrose. jmb.or.kr The presence of a preferred nitrogen source can repress the degradation of amino acids like lysine. The presence of L-arginine, for instance, can control L-lysine catabolism in Pseudomonas aeruginosa. asm.org
The following table details the influence of key environmental factors on lysine degradation.
| Factor | Effect | Microorganism(s) | Research Finding |
| pH | Influences enzyme activity and pathway selection. | E. coli, P. aeruginosa, F. necrophorum | E. coli CadA is active at acidic pH (5-6.8) for acid stress response. engineering.org.cn P. aeruginosa LdcA has an optimal pH of 8.5 for catabolism. asm.org In F. necrophorum, low pH combined with fermentation acids inhibits lysine deamination. asm.org |
| Temperature | Affects enzyme kinetics and microbial growth rates. | E. coli, H. alvei, P. saltans | Lysine decarboxylase activity is optimal around 37°C. nih.gov Lower temperatures can alter the lipid composition of membranes to include more lysine-containing lipids as a stress response. frontiersin.org |
| Oxygen | Can be essential for certain enzymatic reactions. | Mammalian systems (as a model), various bacteria | Lysine hydroxylation and subsequent degradation of proteins like HIF-1α are oxygen-dependent processes. nih.govresearchgate.netembopress.org |
| Carbon Source | Influences metabolic flux and pathway preference. | Corynebacterium glutamicum | Lysine metabolism is more efficient on glucose compared to fructose or sucrose, affecting the overall flux. jmb.or.krnih.gov |
| Other Nutrients | Presence of alternative nitrogen sources can regulate lysine catabolism. | Pseudomonas aeruginosa | L-arginine can inhibit the uptake and degradation of L-lysine. asm.org |
| Stress Conditions | Osmotic and drought stress can induce lysine catabolism. | Plants (as a model) | Accumulation of cadaverine, a lysine catabolite, is observed in rape leaf discs under osmotic and drought stress. nih.gov |
Biotechnological Approaches for Bioremediation and Valorization
The microbial pathways for lysine degradation provide a powerful toolkit for biotechnological applications, ranging from the cleanup of industrial waste to the production of valuable chemicals.
Bioremediation: Industrial effluents, such as those from fermentation industries or paper and pulp processing, can contain significant amounts of organic matter, including amino acids like lysine. niist.res.inresearchgate.netresearchgate.net Microorganisms can be employed to treat this wastewater. For example, strains of Corynebacterium glutamicum have been used to ferment sugars present in paper industry rejects to produce lysine, demonstrating the potential to treat waste streams while creating a product. niist.res.inresearchgate.net While direct bioremediation focused solely on removing lysine is less common due to its value, the principle is applied in broader wastewater treatment strategies where microbial consortia degrade mixed organic wastes. nih.govmdpi.com For instance, Aeromonas hydrophila isolated from industrial effluent has shown the ability to decolorize dyes, a process that often involves the degradation of various organic compounds. nih.gov Similarly, bacterial consortia including Bacillus and Lysinibacillus species are used to remediate industrial wastewater by reducing biological and chemical oxygen demand and removing pollutants. mdpi.com
Valorization: A major focus of biotechnology is the "valorization" of lysine, converting it from a relatively low-cost bulk amino acid into higher-value specialty chemicals. This is typically achieved through metabolic engineering of production strains like Corynebacterium glutamicum and Escherichia coli. longdom.orgnih.gov
One of the most prominent examples is the production of cadaverine (1,5-diaminopentane) . By overexpressing the gene for lysine decarboxylase (LDC) in engineered microbes, L-lysine is efficiently converted to cadaverine. engineering.org.cnnih.gov Cadaverine is a platform chemical used to synthesize bio-based polyamides, such as PA-510, offering a renewable alternative to petroleum-based plastics. researchgate.net
From cadaverine, the metabolic pathway can be extended to produce 5-aminovalerate (5AVA) . This involves the expression of enzymes like putrescine transaminase and dehydrogenase. nih.gov 5AVA is another valuable monomer for polyamide production.
Other lysine-derived products that have been produced through biotechnological routes include:
L-Pipecolic acid: A valuable chiral building block for the pharmaceutical industry, produced from L-lysine using enzymes like lysine cyclodeaminase. cabidigitallibrary.org
Glutarate: A C5 dicarboxylic acid with applications in polyester (B1180765) and polyamide synthesis, which can be produced from lysine via the aminovalerate pathway. cabidigitallibrary.org
ε-Poly-L-lysine (ε-PL): A natural food preservative with antimicrobial properties, synthesized by certain Streptomyces species. uwa.edu.au
These valorization strategies often involve optimizing fermentation conditions and using whole-cell biocatalysts to achieve high conversion rates and titers, making the bioproduction of these chemicals economically viable. jmb.or.krnih.gov
Q & A
Q. What are the established synthetic routes for DL-Lysine dihydrochloride, and what reaction conditions optimize yield and purity?
DL-Lysine dihydrochloride is synthesized via acid hydrolysis of lysine derivatives. A common method involves reacting benzoyllysine with hydrochloric acid under reflux conditions (70–80°C, pH 2–3) for 72 hours, followed by purification through crystallization . Optimal yields require controlled stoichiometry of HCl and rigorous removal of byproducts via filtration. Industrial-scale synthesis employs similar protocols but includes multi-stage crystallization to ensure >98% purity .
Q. How should DL-Lysine dihydrochloride be characterized to confirm structural integrity and purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To verify deuterium incorporation in isotopically labeled variants and confirm stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment using C18 columns and aqueous mobile phases (e.g., 0.1% trifluoroacetic acid) .
- Mass Spectrometry (MS) : To validate molecular weight (228.16 g/mol) and isotopic patterns .
- Titration : For quantifying free amino groups, ensuring stoichiometric HCl incorporation .
Q. What are the solubility and stability profiles of DL-Lysine dihydrochloride under physiological conditions?
DL-Lysine dihydrochloride is highly soluble in water (≥1 mg/mL) due to its ionic nature. Stability studies show degradation at pH > 8 (hydrolysis of amide bonds) and temperatures >40°C (dehydration). For long-term storage, maintain at 4°C in airtight containers to prevent deliquescence .
Advanced Research Questions
Q. How can enzymatic resolution techniques resolve racemic mixtures of DL-Lysine dihydrochloride into enantiomerically pure forms?
Racemic DL-Lysine dihydrochloride can be resolved using acylase enzymes (e.g., from Aspergillus species). The process involves:
Q. What role does DL-Lysine dihydrochloride play in metabolic flux analysis, and how can isotopic labeling improve tracking accuracy?
DL-Lysine dihydrochloride serves as a tracer in metabolic studies. Deuterium-labeled variants (e.g., DL-Lysine-d9) enable precise tracking of lysine incorporation into proteins or metabolic intermediates using LC-MS/MS . Key steps:
Q. How do structural modifications of DL-Lysine dihydrochloride impact its biological activity in cancer research?
Modifications such as methylation or demethylation (e.g., using LSD1 inhibitors like Bomedemstat dihydrochloride) alter lysine’s role in epigenetic regulation. For example:
Q. What analytical strategies address contradictions in reported solubility or stability data for DL-Lysine dihydrochloride?
Discrepancies often arise from differing experimental conditions. To resolve:
- Standardize Protocols : Use buffered solutions (e.g., PBS pH 7.4) and controlled temperatures.
- Cross-Validate Methods : Compare HPLC purity data with Karl Fischer titration (for water content) .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers .
Methodological Notes
- Stereochemical Analysis : Use chiral columns (e.g., Chirobiotic T) with polar organic mobile phases for enantiomeric separation .
- Degradation Studies : Monitor lysine stability via accelerated aging tests (40°C/75% RH for 6 months) .
- Ethical Compliance : Adhere to in-vitro use guidelines; avoid human/animal administration per regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
